Molybdenum carbide
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C.2Mo | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJNJJZPYXGIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[Mo])=[Mo] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CMo2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for Molybdenum Carbide
Conventional Synthetic Routes for Molybdenum Carbide
Conventional methods for synthesizing this compound typically involve high temperatures and gas-solid or solid-solid reactions. These routes are well-established for producing bulk this compound powders.
High-Temperature Carbonization of Molybdenum Oxides (e.g., MoO₃ in CH₄/H₂ atmosphere)
High-temperature carbonization of molybdenum oxides is a widely used gas-solid reaction method for producing this compound. mdpi.com In this process, a molybdenum precursor, most commonly molybdenum trioxide (MoO₃), is heated in a controlled atmosphere containing a carbon source and a reducing agent. A mixture of methane (B114726) (CH₄) and hydrogen (H₂) is frequently employed for this purpose. mdpi.com
The synthesis proceeds through a series of reduction and carburization steps. Initially, MoO₃ is reduced to molybdenum dioxide (MoO₂) at lower temperatures. As the temperature increases, MoO₂ is further reduced and simultaneously reacts with carbon species derived from the decomposition of methane to form this compound. The final phase of the this compound (e.g., β-Mo₂C, α-MoC₁₋ₓ) is dependent on reaction parameters such as temperature, heating rate, gas composition, and reaction time. For instance, the carburization of MoO₃ in a CH₄/H₂ stream typically leads to the formation of β-Mo₂C. nih.gov
| Precursor | Carbon Source/Atmosphere | Temperature (°C) | Resulting Phase | Reference |
| MoO₃ | 20% CH₄/H₂ | 650-700 | α-MoC₁₋ₓ | nih.gov |
| MoO₃ | CH₄/H₂ | ≥800 | MoₓC | mdpi.com |
Precipitation-Calcination Methods
Precipitation-calcination methods offer a solution-based route to synthesize this compound precursors, which are subsequently calcined at high temperatures to yield the final carbide product. This approach allows for better mixing of the molybdenum and carbon sources at a molecular level, potentially leading to more homogeneous products.
In a typical procedure, a soluble molybdenum salt, such as ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) or sodium molybdate (B1676688), is dissolved in a solvent. mdpi.com A carbon source, often an organic molecule like glucose or a polymer, is also dissolved in the solution. mdpi.com The precipitation of a precursor material is induced by changing the conditions of the solution, for example, by evaporation of the solvent or by adding a precipitating agent. The resulting solid precursor is then subjected to a high-temperature calcination step under an inert or reducing atmosphere to form this compound. mdpi.com The choice of precursors and calcination conditions influences the properties of the final material.
| Molybdenum Precursor | Carbon Source | Calcination Temperature (°C) | Atmosphere | Resulting Product | Reference |
| (NH₄)₆Mo₇O₂₄·4H₂O | Glucose, NaCl | 850 | 5% H₂/95% N₂ | Mo₂C | mdpi.com |
| (NH₄)₆Mo₇O₂₄·6H₂O | Glucose, Ethylene (B1197577) glycol | 900 | 8% H₂/Ar | Mo₂C-C | mdpi.com |
| Sodium molybdate | Cetyltrimethylammonium bromide | 900 | N₂ | Mo₂C-NS | mdpi.com |
Temperature-Programmed Reaction/Carburization (TPRe)
Temperature-programmed reaction (TPRe), also known as temperature-programmed carburization, is a widely utilized method for synthesizing molybdenum carbides. nih.gov This technique involves heating a molybdenum precursor in a flowing reactive gas mixture, with the temperature being ramped up at a controlled rate. nih.gov The gas mixture typically consists of a hydrocarbon, such as methane (CH₄) or ethane, and hydrogen (H₂). researchgate.net
The process allows for a controlled transformation of the precursor, often a molybdenum oxide, into the carbide phase. nih.gov The reaction pathway and the final product's characteristics, including phase composition, specific surface area, and particle size, are influenced by several experimental parameters. These include the heating rate, the final temperature, the composition of the gas mixture (e.g., the H₂/hydrocarbon ratio), and the nature of the molybdenum precursor. nih.gov For example, using CH₄/H₂ or C₂H₆/H₂ mixtures typically results in the formation of the β-Mo₂C phase. nih.gov
| Molybdenum Precursor | Gas Mixture | Final Temperature (°C) | Key Findings | Reference |
| Mo/CNF (from AHM) | 20% CH₄/H₂ | 650 | Formation of cubic α-MoC₁₋ₓ phase between 600-750°C. | nih.gov |
| MoO₃ | CH₄/H₂ | 700-800 | Mo₂C was the only solid product observed at methane contents from 5vol% to 20vol%. | ustb.edu.cn |
| Ammonium heptamolybdate | Sucrose (B13894) (as precursor) | 1073 | Production of nanocrystalline this compound with cubic or hexagonal phases depending on C/Mo ratio and presence of H₂. | researchgate.net |
Advanced Synthesis Techniques for this compound Nanostructures
To meet the demands of advanced applications, particularly in catalysis, there is a growing interest in synthesizing this compound with controlled nanostructures. Advanced synthesis techniques have been developed to produce nanoparticles, nanosheets, and other nanostructured forms of this compound.
Hydrothermal Synthesis
Hydrothermal synthesis is a versatile method for producing a wide range of nanomaterials, including this compound nanostructures. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave.
For the synthesis of this compound nanostructures, a molybdenum precursor, such as ammonium heptamolybdate, and a carbon source, typically a carbohydrate like glucose, are dissolved in water. rsc.org The solution is then sealed in an autoclave and heated. Under hydrothermal conditions, the glucose undergoes carbonization to form a carbon matrix, while the molybdenum precursor is simultaneously reduced and incorporated into this matrix. A subsequent calcination or carburization step at a higher temperature is often required to convert the intermediate product into crystalline this compound. rsc.org This method allows for good control over the morphology and size of the resulting nanostructures.
| Molybdenum Precursor | Carbon Source | Method | Key Findings | Reference |
| Ammonium heptamolybdate tetrahydrate | Glucose | Hydrothermal carbonization followed by carbonization in Ar, CH₄/H₂, or H₂. | Resulted in Mo₂C/C nano/microcomposites with good performance in CO hydrogenation. | rsc.org |
One-Step Carburization-Reduction Routes
One-step carburization-reduction routes aim to simplify the synthesis process by combining the reduction of the molybdenum precursor and the carburization into a single step. These methods are often designed to be rapid and efficient, and they can be adapted to produce nanostructured materials.
An example of a one-step route involves the in-situ carburization and reduction of a molybdenum precursor in the presence of a carbon source and a reducing agent. proquest.com For instance, molybdenum trioxide (MoO₃) can be reacted with polypropylene (B1209903) (acting as the carbon source) and magnesium (acting as a catalyst) in an autoclave at elevated temperatures. researchgate.net This single-step process can yield carbon-coated this compound nanoparticles. researchgate.net The reaction parameters, such as temperature and time, can be optimized to obtain pure phases of this compound, such as Mo₂C and MoC. proquest.com
Electrospinning Methods
Electrospinning is a versatile fiber fabrication technique that utilizes electrostatic forces to produce fine fibers from a polymer solution. In the synthesis of this compound, this method is employed to create one-dimensional nanostructures. The process typically involves preparing a spinning solution containing a molybdenum precursor and a polymer, which is then electrospun to form composite nanofibers. Subsequent heat treatment under a controlled atmosphere converts the precursor into this compound embedded within a carbon fiber matrix.
The selection of precursors and polymers, along with the control of electrospinning parameters and calcination conditions, are crucial in determining the final properties of the this compound nanofibers.
Key Research Findings:
Precursor and Polymer Selection: A common approach involves dissolving a molybdenum precursor, such as molybdenum acetylacetone (B45752) (MoO₂(acac)₂), and a polymer like polyacrylonitrile (B21495) (PAN) in a solvent such as N,N-dimethylformamide (DMF) to create a homogeneous spinning solution. semanticscholar.org Other precursors like phosphomolybdic acid and ammonium molybdate have also been utilized with polymers such as polyvinylpyrrolidone (B124986) (PVP). beilstein-journals.orgicm.edu.plimim.pl
Process Parameters: The electrospinning process is governed by parameters including the applied voltage, the distance between the needle and the collector, and the solution flow rate. For instance, a positive voltage of 8–10 kV, a negative voltage of -2 to -3 kV, and a collection distance of 16–18 cm have been used to fabricate nanofiber membranes. semanticscholar.org
Calcination: After electrospinning, the composite fibers undergo a two-step heat treatment process. First, a pre-oxidation step in air at a lower temperature (e.g., 260 °C) is performed to stabilize the fibers. beilstein-journals.org This is followed by calcination at a high temperature (e.g., 850 °C) under an inert atmosphere (like argon) to carbonize the polymer and convert the molybdenum precursor into this compound. beilstein-journals.orgmdpi.com The calcination temperature plays a critical role in the final phase of the this compound; for example, at 900 °C, Mo₂C becomes the primary phase. nih.gov
| Molybdenum Precursor | Polymer | Solvent | Calcination Temperature (°C) | Resulting this compound Phase |
|---|---|---|---|---|
| Molybdenum acetylacetone | Polyacrylonitrile (PAN) | N,N-dimethylformamide (DMF) | Not specified | Mo₂C |
| Phosphomolybdic acid | Polyacrylonitrile (PAN) | N,N-dimethylformamide (DMF) | 850 | MoO₂/Mo₂C |
| Ammonium molybdate | Polyvinylpyrrolidone (PVP) | Water/Ethanol (B145695) | 500 | MoO₃ (precursor to carbide) |
| Molybdenum chloride | Poly(vinyl alcohol) | Not specified | 850 | Mo₂C |
Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a technique used to produce high-purity, high-performance solid materials, often in the form of thin films. In the context of this compound synthesis, CVD involves the reaction of volatile molybdenum-containing precursors with a carbon source gas on a heated substrate. This method allows for precise control over the thickness, morphology, and crystallinity of the resulting this compound films.
The properties of the CVD-grown this compound are highly dependent on the choice of precursors, substrate, temperature, pressure, and gas flow rates.
Key Research Findings:
Precursors and Substrates: A common approach involves using a molybdenum (Mo) foil as the molybdenum source and a mixture of methane (CH₄) and hydrogen (H₂) as the carbon-containing gas. Copper (Cu) foils are often placed on top of the Mo foil, acting as a catalyst and a barrier to control the diffusion of Mo atoms. mdpi.commdpi.com The thickness of the copper layer can influence the thickness and morphology of the resulting Mo₂C crystals. mdpi.com
Growth Process: The synthesis is typically carried out in a hot-wall CVD furnace. The substrates are heated to high temperatures, often around 1090°C, under a flow of H₂. mdpi.com The introduction of CH₄ initiates the growth of this compound. During this process, graphene may also form on the copper surface, which can act as an additional diffusion barrier, aiding in the formation of thinner Mo₂C crystals. mdpi.commdpi.com
Morphology Control: The thickness of the copper foil plays a significant role in controlling the supply of molybdenum atoms for the formation of 2D Mo₂C crystals. By increasing the number of Cu foils, the thickness of the Mo₂C crystals can be reduced. For instance, using a single layer of Cu can result in flower-shaped Mo₂C crystals with a thickness of up to 200 nm. mdpi.com
| Molybdenum Source | Carbon Source | Substrate/Catalyst | Growth Temperature (°C) | Resulting Morphology |
|---|---|---|---|---|
| Mo foil | Methane (CH₄) | Cu foil | 1090 | Flower-shaped crystals, thin films |
| Mo(CO)₆ | Self-source | Si(100) | 600-700 | Thin films |
| MoCl₅ | Ethylene (C₂H₄) | Not specified | ~800 | Nano-Mo₂C |
Laser Pyrolysis
Laser pyrolysis is a gas-phase synthesis method that utilizes a high-power laser to rapidly heat a mixture of gaseous or aerosol precursors, leading to the formation of nanoparticles. This technique offers a one-step, continuous process for producing this compound nanocomposites with controlled composition and crystallite size.
The characteristics of the synthesized this compound nanoparticles are influenced by the choice of precursors, the laser power, reactor pressure, and gas flow rates.
Key Research Findings:
Precursors: A notable advantage of this method is the ability to use low-cost and environmentally friendly precursors. For example, an aqueous solution of ammonium heptamolybdate tetrahydrate can be used as the molybdenum source. researchgate.netresearchgate.net In some variations, molybdenum hexacarbonyl (Mo(CO)₆) has been used as a precursor, though it is more toxic. researchgate.net
Process: The principle of laser pyrolysis is based on the resonant interaction between a high-power infrared laser and the precursor mixture, which is carried into the reaction zone by an inert gas. A sensitizer (B1316253) gas, such as ethylene (C₂H₄), is often used to absorb the laser energy and transfer it to the precursors, inducing their decomposition and subsequent reaction to form this compound nanoparticles. The rapid quenching of the products helps in the formation of nanosized particles. researchgate.net
Product Characteristics: This method can produce nanocomposites consisting of different phases of this compound, such as Mo₂C and MoC₁₋ₓ, with varying crystallite sizes. For example, nanocomposites with Mo₂C crystallites of approximately 21 nm and MoC₁₋ₓ crystallites of about 9 nm have been synthesized. researchgate.netresearchgate.net The as-synthesized powders are typically black due to the presence of residual carbon from the decomposition of the sensitizer gas. researchgate.net A simple post-synthesis annealing step under an argon atmosphere can increase the specific surface area of the nanocomposite. researchgate.netresearchgate.net
| Molybdenum Precursor | Sensitizer/Carbon Source | Resulting Carbide Phases | Typical Crystallite Size (nm) |
|---|---|---|---|
| Ammonium heptamolybdate tetrahydrate | Ethylene (C₂H₄) | Mo₂C, MoC₁₋ₓ | 9 - 21 |
| Molybdenum hexacarbonyl (Mo(CO)₆) | Ethylene (C₂H₄) | Molybdenum (oxy)carbide | Not specified |
Molten Salt Methods
Molten salt synthesis (MSS) is a versatile technique for producing a wide range of inorganic materials, including this compound. In this method, a molten salt acts as a high-temperature solvent, facilitating the reaction between the molybdenum and carbon precursors. The molten salt medium provides a uniform reaction environment, which can lead to the formation of well-crystallized products with controlled particle size and morphology.
The outcome of the synthesis is influenced by the composition of the molten salt, the nature of the precursors, the reaction temperature, and the duration of the synthesis.
Key Research Findings:
Precursors and Salt Medium: A variety of molybdenum sources can be used, including molybdenum trioxide (MoO₃) and ammonium molybdate. researchgate.net Carbon sources can range from carbon black to organic molecules like glucose. researchgate.net A mixture of salts, such as sodium chloride (NaCl) and potassium chloride (KCl), is commonly used to create a eutectic melt with a lower melting point. researchgate.net
Reaction Mechanism: The molten salt serves as a liquid medium where the reactants dissolve and react. For instance, glucose can decompose to form amorphous carbon, which then acts as a reducing and carburizing agent for the molybdenum precursor. The carbon matrix can also serve as a template for the growth of Mo₂C, preventing its agglomeration. In some variations, CO₂ can be electrochemically reduced in a molten salt to produce carbon, which then reacts in-situ with a molybdenum cathode to form this compound nanosheets.
Control of Composition and Morphology: By adjusting the ratio of the carbon source to the molybdenum source, different compositions can be achieved, including Mo₂C, Mo₂C/C composites, and Mo₂C/MoO₂ mixtures. The molten salt environment helps in controlling the particle size of the final product, with particle sizes in the range of 0.5-1.0 µm being reported.
Sol-Gel Methods
The sol-gel method is a wet-chemical technique used for the fabrication of materials, particularly oxides, from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. For this compound synthesis, this method offers advantages such as good homogeneity of the precursors at a molecular level, which can lead to the formation of pure and well-dispersed carbide phases at relatively lower temperatures.
The properties of the final this compound product are dependent on the choice of precursors, the pH of the solution, the aging process of the gel, and the conditions of the subsequent heat treatment.
Key Research Findings:
Precursors: Common molybdenum precursors include ammonium heptamolybdate and molybdenum pentachloride. Organic compounds such as glucose, sucrose, and hydroquinone (B1673460) are often used as the carbon source and reducing agent. mdpi.com In some studies, molybdenum blue, which consists of nano-sized clusters of molybdenum oxides, has been successfully used as a precursor. mdpi.commdpi.com
Process: The synthesis involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes gelation to form a gel (a solid-like material with a liquid-filled porous network). This gel is then dried to form a xerogel. The final step is the thermal treatment of the xerogel in an inert atmosphere, during which the molybdenum precursor is reduced and carburized to form this compound. mdpi.com
Phase and Morphology Control: The molar ratio of the reducing agent to molybdenum (R/Mo) is a key parameter that influences the phase composition, pore structure, and specific surface area of the resulting this compound. mdpi.com Depending on the synthesis conditions, different phases of this compound, such as α-Mo₂C, η-MoC, and γ-MoC, can be formed. mdpi.com This method can produce molybdenum carbides with high specific surface areas, ranging from 7.1 to 203 m²/g, and a porous structure with both meso- and micropores. mdpi.com
| Molybdenum Precursor | Carbon Source/Reducing Agent | Calcination Temperature (°C) | Resulting this compound Phases |
|---|---|---|---|
| Ammonium heptamolybdate | Glucose | 900 | α-Mo₂C, γ-MoC |
| Ammonium heptamolybdate | Hydroquinone | 900 | α-Mo₂C, γ-MoC |
| Molybdenum Blue | Ascorbic acid | Not specified | Mo₂C |
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a rapid and energy-efficient method for producing various materials, including this compound. This technique utilizes microwave radiation to heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods. The uniform and rapid heating provided by microwaves can result in the formation of well-dispersed nanoparticles with a narrow size distribution.
The characteristics of the microwave-synthesized this compound are influenced by the precursors, the microwave power and irradiation time, and the reaction atmosphere.
Key Research Findings:
Rapid Synthesis: This method allows for the ultra-rapid synthesis of this compound. For example, β-Mo₂C nanoparticles can be produced in as little as 600 seconds at a microwave power of 1000 W. semanticscholar.org In some cases, the synthesis can be completed in just a few minutes.
Precursors and Reaction Mechanism: A variety of precursors can be used, including molybdenum oxides (MoO₃) and carbon black, where carbon black serves as both a carbon source and a microwave absorber (susceptor). semanticscholar.org Another approach involves the use of a single-source precursor like molybdenum hexacarbonyl (Mo(CO)₆) on a carbon support like carbon nanotubes (CNTs). researchgate.net The formation of Mo₂C often proceeds through the reduction of an intermediate molybdenum oxide (MoO₂) followed by carburization. semanticscholar.org
Product Characteristics: Microwave-assisted synthesis typically yields nanostructured this compound particles. For instance, sphere-like Mo₂C particles with a mean size of about 5 nm have been successfully synthesized and well-distributed on CNTs. researchgate.net The resulting materials often exhibit high purity and crystallinity.
| Molybdenum Precursor | Carbon Source/Support | Microwave Power (W) | Irradiation Time | Resulting Carbide Phase/Morphology |
|---|---|---|---|---|
| Molybdenum oxides | Carbon black | 1000 | 600 s | β-Mo₂C nanoparticles (~38 nm) |
| Mo(CO)₆ | Carbon nanotubes (CNTs) | Not specified | 15 min | Sphere-like Mo₂C particles (3-6 nm) |
| Ammonium molybdate | Graphene | Not specified | Not specified | Mo₂C nanoparticles |
Plasma Synthesis (e.g., Microwave-Plasma Chemical Vapor Deposition)
Plasma synthesis methods utilize the high energy and reactivity of plasma to facilitate chemical reactions that might otherwise require very high temperatures. These techniques can be used to synthesize this compound in various forms, including powders and thin films, often with unique properties due to the non-equilibrium nature of the plasma environment.
Microwave-Plasma Chemical Vapor Deposition (MPCVD) is a specific type of plasma synthesis that combines microwave energy to generate a plasma with the principles of CVD.
Key Research Findings:
Process Advantages: The MPCVD method offers high power density and high particle activity, and the process parameters are readily controllable. The plasma environment can also effectively etch away pyrolytic carbon deposition on the surface of the product, enhancing its purity. icm.edu.pl
Synthesis of Thin Films: This technique has been successfully used to synthesize α-Mo₂C thin films. In a typical process, a molybdenum foil is used as the substrate, and a mixture of methane (CH₄) and hydrogen (H₂) serves as the source gases. A microwave power of around 920 W and a pressure of 20 kPa have been used to grow α-Mo₂C films with a thickness of several micrometers. icm.edu.pl
Formation of Nanoparticles: Non-thermal plasma has been employed to produce nano-structured this compound catalysts. In this approach, a molybdenum metal powder precursor is carburized using a carbon source like ethylene. This method can result in the formation of a Mo₂C-β crystal structure.
Control of Phase Composition: In some plasma synthesis techniques, such as self-shielding electric arc plasma, it is possible to control the phase composition of the product by varying the experimental parameters. This can lead to the formation of a mixture of carbide phases, such as Mo₂C and Mo₁.₂C₀.₈. researchgate.net
Reactive Template Synthesis (e.g., using graphitic carbon nitride)
Reactive template synthesis is a versatile method for producing nanostructured this compound with controlled morphology and high surface area. In this approach, a template material not only provides the physical scaffold for the nanostructure but also actively participates in the chemical reaction. Graphitic carbon nitride (g-C₃N₄) has emerged as an effective reactive template.
During synthesis, a molybdenum precursor is impregnated into a mesoporous graphitic carbon nitride (mpg-C₃N₄) template. rsc.orgresearchgate.net Upon heat treatment under an inert atmosphere, the g-C₃N₄ decomposes, providing a carbon source that reacts with the molybdenum precursor to form this compound (Mo₂C). rsc.org The confined spaces within the porous template restrict the growth of the carbide crystals, leading to the formation of small nanoparticles. rsc.orgresearchgate.net
Researchers have successfully synthesized Mo₂C nanocrystals with sizes ranging from 3 to 20 nm embedded within a carbon matrix using this method. rsc.orgresearchgate.net The resulting nanocomposites exhibit a hexagonal Mo₂C phase and possess a high surface area, with one study reporting a surface area of 308 m² g⁻¹ for a sample synthesized at 1323 K. rsc.org The use of a reactive template like C₃N₄ is advantageous as it can serve as a sacrificial scaffold and a reactant simultaneously, enabling the production of highly divided, mesoporous materials. bohrium.com This technique allows for the creation of materials with hierarchical pore structures by replicating the morphology of the original template. rsc.org
Table 1: Research Findings on Reactive Template Synthesis of this compound
| Precursor/Template | Synthesis Temperature | Resulting Phase | Particle Size | Key Finding | Source(s) |
|---|---|---|---|---|---|
| Molybdenum precursor / mpg-C₃N₄ | 1323 K | Hexagonal Mo₂C | ~8 nm (average) | High surface area (308 m² g⁻¹) and small particle size enhance electrocatalytic activity. | rsc.org |
| Molybdenum precursor / mpg-C₃N₄ | Various temperatures | Hexagonal Mo₂C | 3 - 20 nm | The C₃N₄ template acts as a carbon source and confines nanocrystal growth. | rsc.orgresearchgate.net |
| Ammonium heptamolybdate / C₃N₄ | 550 °C | Mo₂N and MoS₂ | - | Demonstrates C₃N₄ as a reactive template for other molybdenum compounds at lower temperatures. | bohrium.com |
Ball Milling Techniques
Ball milling, a form of mechanochemical synthesis, is a method used to produce nanostructured this compound at room or moderately elevated temperatures. This technique relies on high-energy collisions between balls, the container walls, and the powder mixture to induce chemical reactions. synsint.com The process typically involves milling molybdenum-containing precursors (like MoO₃ or MoS₂) with a carbon source and often a reducing agent. synsint.comresearchgate.net
The mechanical energy generated during milling reduces the particle size of the reactants and creates defects, which enhances the diffusion of carbon atoms into the molybdenum lattice. synsint.com This increased reactivity allows for the formation of carbide phases at lower temperatures and in shorter times compared to traditional thermal methods. synsint.com
Studies have shown that the duration of milling is a critical parameter. For instance, in the carbothermic reduction of MoS₂ with Mg and C, the Mo₂C phase began to form after 7 hours of milling at 300 rpm. synsint.com Extending the milling time to 10 hours resulted in smaller particles compared to the 7-hour sample. synsint.com This method can produce various phases of this compound, including β-Mo₂C and the high-temperature phase η-Mo₃C₂, by adjusting the stoichiometry of the reactants. researchgate.net The technique is recognized for its relative energy efficiency and improved reaction kinetics in producing nanostructured Mo₂C. synsint.com
Table 2: Research Findings on Ball Milling Synthesis of this compound
| Reactants | Milling Time | Resulting Phases | Key Finding | Source(s) |
|---|---|---|---|---|
| MoS₂ + C + Mg | 1, 2, 5 hours | No reaction | The reaction requires a minimum milling duration to initiate. | synsint.comsynsint.com |
| MoS₂ + C + Mg | 7 hours | Mo₂C, MgS | Complete reaction to form Mo₂C occurred; particles were larger agglomerates. | synsint.comsynsint.com |
| MoS₂ + C + Mg | 10 hours | Mo₂C, MgS | Produced smaller particles compared to 7 hours of milling. | synsint.com |
| MoO₃ + 2Al + xC | - | β-Mo₂C, η-Mo₃C₂ | The graphite (B72142) content influences the final phase constitution of the product. | researchgate.net |
MXene Synthesis via Selective Etching of MAX Phases
This compound MXenes are a class of two-dimensional (2D) materials synthesized by selectively etching the 'A' element from a corresponding MAX phase precursor. nanorh.com MAX phases are layered ternary carbides or nitrides with the general formula Mₙ₊₁AXₙ, where M is an early transition metal, A is an A-group element (often Al or Ga), and X is carbon or nitrogen. nanorh.com
The synthesis of Mo₂C-based MXene typically begins with the preparation of a Mo-based MAX phase, such as Mo₂Ga₂C or Mo₄VAlC₄. nanorh.comresearchgate.netosti.gov The 'A' element is then selectively removed using an etchant. The most common etchant is hydrofluoric acid (HF) or a mixture of lithium fluoride (B91410) (LiF) and hydrochloric acid (HCl). nanorh.com This process delaminates the MAX phase, resulting in multilayered MXene sheets held together by weak van der Waals forces. nanorh.com These layers can be further exfoliated into individual or few-layer nanosheets. nanorh.com
Recent advancements have focused on developing safer, fluorine-free etching methods. nih.govsciopen.com One such approach involves using Lewis acid molten salts, like zinc chloride (ZnCl₂), which react with the 'A' element at high temperatures to form the MXene. nih.gov Another alternative is alkali hydrothermal etching, for example, using NaOH, which can produce Mo₂C MXene with a large specific surface area and pure O/OH surface terminations. sciopen.com These 2D materials are noted for their high electrical conductivity and large surface area. nanorh.com
Table 3: Comparison of Etching Methods for this compound MXene Synthesis
| MAX Phase Precursor | Etchant | Synthesis Conditions | Resulting MXene | Key Feature | Source(s) |
|---|---|---|---|---|---|
| Mo-based MAX Phase | HF or LiF/HCl | - | Mo₂C | Traditional and widely used etching method. | nanorh.com |
| Mo₂Ga₂C | - | - | Mo₂CTₓ | Successful synthesis and delamination of 2D Mo₂C MXene. | researchgate.net |
| Mo₄VAlC₄ | - | - | Mo₄VC₄Tₓ | Synthesis of a MXene with five atomic layers of transition metals. | osti.gov |
| Ti₃AlC₂ | ZnCl₂ (molten salt) | 550 °C | Ti₃C₂Tₓ (Cl-terminated) | First fluorine-free and water-free synthesis of a carbide MXene. | nih.gov |
| Mo₂Ga₂C | NaOH (hydrothermal) | 150 °C | Mo₂C | Alkali etching yields MXene with higher specific surface area and better electrochemical performance than HF-etched samples. | sciopen.com |
Control of this compound Morphology and Nanostructure
Controlling the morphology and nanostructure, including particle size, porosity, and architecture, is crucial for tailoring the properties of this compound for specific applications.
Particle Size Control
The particle size of this compound significantly influences its surface area and catalytic activity. rsc.org Various synthesis parameters can be tuned to control the final particle size.
Templating Methods: Using templates with confined pores, such as mesoporous graphitic carbon nitride, is highly effective for limiting particle growth. This method has produced Mo₂C nanocrystals with sizes between 3 and 20 nm. rsc.orgresearchgate.net
Synthesis Temperature: High synthesis temperatures (≥800 °C) in conventional methods like gas-phase carburization often lead to larger particles and agglomeration. mdpi.com Conversely, employing lower temperatures, such as 600 °C in molten salt synthesis, can significantly reduce particle size. mdpi.com
Mechanical Milling: In ball milling, the duration of the process affects particle size. Longer milling times (e.g., 10 hours vs. 7 hours) can lead to a reduction in the size of the synthesized particles and their agglomerates. synsint.com
Support Materials: The choice of support material plays a critical role. For instance, using carbon nanofibers (CNF) as a support can yield well-dispersed nanoparticles, whereas carbon nanotubes (CNT) may result in a bimodal size distribution that includes both nanoparticles and large microparticles (~2 μm). researchgate.net
Porosity Engineering (e.g., Hierarchical Porous Structures)
Creating porous structures in this compound is essential for applications requiring high surface area and efficient mass transport, such as catalysis and energy storage. sciopen.comacs.org
Template-Assisted Synthesis: Hard templates like mesoporous silica (B1680970) and soft templates can be used to generate porous architectures. Reactive templates such as mesoporous graphitic carbon nitride not only control particle size but also help create a porous carbon matrix around the Mo₂C particles, resulting in materials with high surface areas (e.g., 308 m²/g). rsc.org
Confined Carburization in MOFs: Using metal-organic frameworks (MOFs) as precursors and templates allows for confined carburization. This strategy can produce mesoporous this compound nano-octahedrons composed of ultrafine nanocrystallites. ntu.edu.sg The decomposition of the organic linkers in the MOF generates a porous carbon matrix.
Salt Melt Synthesis (SMS): The SMS strategy has been employed to design hierarchical porous this compound matrices with three-dimensional porous structures. sciopen.com
Sol-Gel Methods: The use of certain reducing agents, like glucose or ascorbic acid, in sol-gel preparations can result in a bimodal porous structure, featuring micropores from the resulting amorphous carbon and mesopores formed by the sintering of primary carbide particles. nih.gov This approach can yield specific surface areas ranging from 7.1 to 203.0 m²/g. nih.gov
Nanofiber and Nanorod Architectures
Fabricating one-dimensional (1D) nanostructures like nanofibers and nanorods can provide unique electronic and mechanical properties, as well as high aspect ratios beneficial for various applications.
Calcination of Hybrid Nanowires: A facile route to produce Mo₂C nanowires involves the calcination of pre-synthesized organic-inorganic hybrid nanowires, such as those made from MoOₓ and amines (e.g., 1,6-hexanediamine). icp.ac.ru In this process, the organic amine component serves as both a reducing agent and a carbon source, leading to the formation of nanoporous Mo₂C nanowires that retain the 1D morphology of the precursor. icp.ac.ru
Carburization of Nanowire Precursors: this compound nanowires can be synthesized by the direct carburization of other nanowire materials, such as Mo₆S₂I₈ nanowire bundles. nih.govijs.si This method allows for the production of gram quantities of Mo₂C nanowires. ijs.si
Electrospinning: This technique can be used to create composite nanofibers. By electrospinning a solution containing a polymer (e.g., poly(vinyl alcohol)), a nickel salt, and a molybdenum precursor, followed by calcination, it is possible to fabricate Mo₂C/Ni nanoparticles embedded within carbon nanofibers. mdpi.com
Nanoflower Morphologies
The synthesis of this compound with distinct nanoflower or micro-flower morphologies can be achieved through methods involving amine-metal oxide composites. rsc.org This approach utilizes amines as a carbon source, a reducing agent, and a structure-directing agent. rsc.org
In a typical synthesis, an amine-metal oxide composite is first formed by mixing Ammonium heptamolybdate with an amine, such as p-phenylenediamine, in water and adjusting the pH to below 3. rsc.org The morphology of the final this compound product is influenced by the type of amine used and the synthesis temperature. For example, using 4-Cl-o-phenylenediamine can result in the formation of micro-flowers. rsc.org The process involves the thermal treatment of this composite in an inert atmosphere, which leads to the carburization of the molybdenum oxide into this compound. rsc.orgresearchgate.net The resulting materials are often highly crystalline with nanoscale porosity. researchgate.net
SEM imaging has been used to characterize the morphology of these structures, confirming the formation of flake-like particles that assemble into micro-flowers at specific temperatures (e.g., 350°C, 450°C, and 675°C) when certain amines are used. rsc.org This method provides a pathway to control the crystal structure and morphology of this compound nanomaterials. rsc.org
Thin Film Deposition
The deposition of this compound thin films is crucial for applications in microelectronics and catalysis. Various techniques have been developed, including dense plasma focus, atomic layer deposition (ALD), and plasma-enhanced atomic layer deposition (PEALD), to create thin films with controlled properties. tandfonline.comhelsinki.fiacs.org
Dense Plasma Focus (DPF): This method has been used to deposit orthorhombic β-Mo₂C polycrystalline films on silicon substrates. tandfonline.com In this technique, a pure molybdenum target is used as the anode, and an admixture of acetylene (B1199291) (C₂H₂) and argon (Ar) serves as the working gas. tandfonline.com The number of plasma focus shots influences the film's crystallinity and thickness. For instance, increasing the shots from 5 to 15 enhances the crystallinity of the β-Mo₂C films. tandfonline.com
Atomic Layer Deposition (ALD): Thermal ALD processes offer excellent control over film thickness and conformality. helsinki.firesearchgate.net One approach uses Molybdenum pentachloride (MoCl₅) and 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine as precursors. helsinki.firesearchgate.net This process operates at temperatures between 200–300 °C and can produce very smooth and continuous films even at thicknesses below 5 nm. helsinki.firesearchgate.net Another thermal ALD method employs a methyl-cyclopentadienyl dicarbonyl nitrosyl molybdenum precursor and a gas mixture of nitrogen and hydrogen, allowing for the formation of low-resistivity MoCₓ thin films through pressure-assisted decomposition. aip.org
Plasma-Enhanced Atomic Layer Deposition (PEALD): PEALD is another technique for depositing high-quality MoCₓ thin films. Using a halogen-free, cyclopentadienyl-based liquid molybdenum precursor, uniform and continuous films with ultralow resistivity can be deposited within a temperature window of 200–300 °C. acs.org These films demonstrate good thermal stability up to 600 °C, making them suitable for next-generation interconnect and electrode materials. acs.org
Below is a table summarizing various thin film deposition techniques for this compound.
| Deposition Technique | Precursors/Targets | Substrate | Deposition Temperature | Key Findings |
| Dense Plasma Focus (DPF) | Molybdenum Target, Acetylene (C₂H₂), Argon (Ar) | Si (400) | Not specified | Formation of orthorhombic β-Mo₂C polycrystalline films; crystallinity increases with the number of shots. tandfonline.com |
| Thermal Atomic Layer Deposition (ALD) | MoCl₅, 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine | Si, TiN, HfO₂ | 200–300 °C | High growth rate (1.5 Å/cycle); produces smooth, conductive films that exhibit superconductivity above 18 nm. helsinki.firesearchgate.net |
| Thermal ALD with Pressure-Assisted Decomposition | Methyl-cyclopentadienyl dicarbonyl nitrosyl molybdenum, H₂/N₂ gas mixture | SiO₂/Si | Not specified | Forms low-resistivity MoCₓ films; post-annealing reduces impurities and improves resistivity. aip.org |
| Plasma-Enhanced Atomic Layer Deposition (PEALD) | Cyclopentadienyl dicarbonyl nitrosyl molybdenum, Ar gas | SiO₂/Si | 200–300 °C | Creates uniform, continuous films with ultralow resistivity and thermal stability up to 600 °C. acs.org |
Two-Dimensional (2D) MXene Structures
Two-dimensional (2D) this compound, a member of the MXene family of materials, is typically synthesized by selectively etching a parent MAX phase compound. diva-portal.orgtandfonline.com MAX phases are layered ternary carbides or nitrides with the general formula Mₙ₊₁AXₙ, where 'M' is an early transition metal, 'A' is an A-group element (often from group 13 or 14), and 'X' is carbon and/or nitrogen. diva-portal.org
The most common precursor for synthesizing Mo₂C-based MXene (Mo₂CTₓ) is the ternary carbide Mo₂Ga₂C. diva-portal.orgdiva-portal.org The synthesis involves the selective removal of the gallium (Ga) layers from the Mo₂Ga₂C structure. This is typically achieved by immersing the MAX phase material, either in powder or thin film form, in an etchant solution. diva-portal.orgtandfonline.com
Hydrofluoric acid (HF) is a commonly used etchant for this process. diva-portal.orgtandfonline.com For instance, Mo₂CTₓ MXene can be synthesized by etching Mo₂Ga₂C powder in a mixture of hydrochloric acid (HCl) and HF. tandfonline.com One specific method, known as the Minimally Intensive Layer Delamination (MILD) method, involves dispersing the MAX phase powder in a solution of HCl and HF and stirring the mixture at an elevated temperature (e.g., 75°C) for an extended period (e.g., 120 hours). tandfonline.com The successful removal of gallium and the formation of the 2D Mo₂C layers are confirmed using characterization techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM). diva-portal.org
The resulting 2D Mo₂CTₓ flakes possess surface termination groups (Tₓ), such as -O, -OH, and/or -F, which are introduced during the etching process. diva-portal.orgosti.gov Different synthesis and delamination routes can lead to variations in the flake morphology. diva-portal.orgosti.gov
The table below outlines the synthesis parameters for this compound MXene.
| Precursor (MAX Phase) | Etchant | Method | Key Outcome |
| Mo₂Ga₂C (Thin Film) | Hydrofluoric acid (HF) | Immersion/Etching | First experimental synthesis of 2D Mo₂C MXene from a Ga-based MAX phase. diva-portal.org |
| Mo₂Ga₂C (Powder) | Hydrofluoric acid (HF) and Hydrochloric acid (HCl) | Minimally Intensive Layer Delamination (MILD) | Synthesis of Mo₂CTₓ MXene with a typical layered 2D morphology. tandfonline.comnih.gov |
| Mo₂Ga₂C | Hydrofluoric acid (HF) | Selective Etching | Large-scale synthesis and delamination of 2D Mo₂CTₓ. diva-portal.orgosti.gov |
Structural and Electronic Properties of Molybdenum Carbide in Research Contexts
Crystalline Phases of Molybdenum Carbide
This compound exists in several crystalline forms, including α-Mo₂C, β-Mo₂C, MoC, MoC₁₋ₓ, and Mo₃C₂. nih.govnih.govamericanelements.comwikipedia.orgnanorh.commdpi.comfishersci.dkresearchgate.netmaterialsproject.orgnih.govosti.gov These phases differ in their metal-to-carbon ratios and atomic arrangements, leading to variations in their physical and chemical properties. For instance, Mo₂C can exist in hexagonal (α) and orthorhombic (β) phases. researchgate.net Hexagonal MoC is also a known phase. mdpi.com The α-MoC₁₋ₓ phase typically exhibits a face-centered cubic (FCC) structure, while β-Mo₂C can have a hexagonal close-packed (HCP) structure. materialsproject.org The specific synthesis method and conditions, such as temperature and the carbon source, play a crucial role in determining the resulting crystal structure and surface properties of molybdenum carbides. mdpi.com
The different crystalline phases of this compound can be identified and characterized using techniques such as X-ray diffraction (XRD). csic.es
Phase Stability Studies
The stability of different this compound phases is dependent on factors such as temperature, pressure, and carbon content. fishersci.dkmaterialsproject.org Studies on the Mo-C system's phase diagram reveal the temperature ranges at which various phases are stable. researchgate.net For example, the stability of different MoC phases under varying conditions and the role of carbon content have been investigated. materialsproject.org The cubic α-MoC₁₋ₓ phase, for instance, is reported to be stable at temperatures above 1960°C according to the Mo-C binary phase diagram, although small additions of titanium can promote its stability at room temperature. elsevier.es The orthorhombic β-Mo₂C phase is often reported to show higher stability compared to hexagonal phases. csic.esresearchgate.net
Theoretical calculations, such as density functional theory (DFT), are often employed to study the relative stability of different MoC phases, including stoichiometric and substoichiometric compositions. researchgate.netaip.org These studies can predict the most stable phases under various conditions and the effect of factors like carbon vacancies on stability. aip.org
Phase Transition Mechanisms
Transitions between different this compound phases can occur due to changes in temperature, pressure, or chemical environment. fishersci.dk These transformations can follow different mechanisms, such as topotactic and nontopotactic transitions. mdpi.com In nontopotactic formation, β-Mo₂C can form from MoO₂ or MoOₓ species. mdpi.com The formation of specific crystal phases is temperature-dependent; for example, temperatures above 700°C are typically required for the formation of Mo₂C, MoC₁₋ₓ, or MoOₓCᵧ phases. mdpi.com Increasing the carbonization temperature can lead to the crystal transformation from α-MoC₁₋ₓ to β-Mo₂C. csic.es
Phase transitions can also be induced by the incorporation of other elements. For instance, the transformation between α, γ', and γ phases of this compound can be driven by chalcogen incorporation. pnas.org
Surface Chemistry and Active Sites of this compound
The surface properties of this compound are critical in determining its performance in applications like catalysis. Research focuses on understanding surface structure, termination, and the identification of active sites.
Surface Reconstruction and Termination
The surfaces of this compound can undergo reconstruction and exhibit different terminations, which significantly influence their reactivity. Studies have investigated the surface structures and terminations of various MoC phases, particularly Mo₂C and MoC. nih.govosti.govnih.govscielo.org.co For example, MoC(111) and Mo₂C(001) surfaces have been studied. nih.gov Mo₂C surfaces can have Mo-terminated or C-terminated configurations. nih.gov Surface reconstruction has been observed on MoC(111). scielo.org.co
The stability of different surface terminations varies depending on the specific crystallographic facet and the environmental conditions, such as the carbon chemical potential during synthesis or reaction. researchgate.netcovenantuniversity.edu.ng For β-Mo₂C, the mixed Mo/C termination of the (011) surface has been predicted to be the most stable among low-index surfaces under certain conditions. researchgate.net
Identification of Catalytic Active Centers
Identifying the specific locations on the this compound surface where catalytic reactions occur is a key area of research. nih.gov Molybdenum carbides, particularly Mo₂C and MoC, are known for their catalytic activity in various reactions, including CO₂ hydrogenation and hydrocarbon reforming. wikipedia.orgnanorh.commdpi.com
The catalytic active centers are often associated with specific surface sites, such as coordinatively unsaturated molybdenum sites or interstitial carbon atoms. Studies using techniques like CO and N₂O chemisorption can help quantify different types of active sites, such as carbidic and oxophilic Mo sites. rsc.org The surface termination also plays a role in catalytic activity; for instance, DFT calculations suggest that the surface termination can impact the pathways of reactions like propanoic acid deoxygenation, with Mo-terminated surfaces favoring certain pathways over C-terminated ones. csic.es
The electronic structure of this compound, including its Pt-like d-band characteristics, contributes to its catalytic properties. nih.govmdpi.com Surface modifications and the presence of oxycarbide species (MoOₓCᵧ) can also influence the catalytic performance and selectivity. rsc.org
Surface Functionalization
Surface functionalization involves modifying the surface of this compound with various chemical groups, which can alter its properties and expand its applications. This is particularly relevant for two-dimensional molybdenum carbides, such as Mo₂CTₓ MXenes. nanorh.comrsc.org
MXenes, derived from MAX phases, have the general formula Mₙ₊₁XₙTₓ, where T represents surface termination groups like -OH, -O, and -F. nanorh.comnih.govtandfonline.commdpi.com These functional groups are introduced during the etching process used to synthesize MXenes. nanorh.comtandfonline.commdpi.com Surface functionalization can enhance properties like hydrophilicity and provide abundant active sites for further modifications or catalytic activity. nanorh.comtandfonline.com The type of surface termination groups can also influence the electronic properties, with functionalized Mo₂C MXenes exhibiting metallic or semiconducting behavior depending on the terminating group. mdpi.comrsc.org
Functionalization with groups such as -F, -OH, and =O has been explored for tuning the electronic and magnetic properties of related double transition metal MXenes. arxiv.org
Electronic Structure Engineering of this compound
Engineering the electronic structure of this compound is a crucial strategy to optimize its performance in various applications, particularly in catalysis. This involves modifying the material to tune its electronic properties, such as the density of states and the position of the Fermi level.
This compound, particularly the Mo₂C phase, is recognized for possessing a D-orbital electronic structure similar to that of noble metals like platinum (Pt) mdpi.commdpi.commdpi.comscholarsresearchlibrary.comresearchgate.net. This "platinum-like" electronic configuration contributes to its promising catalytic activity, especially in reactions involving hydrogen mdpi.comcsic.esresearchgate.netmdpi.commdpi.comscholarsresearchlibrary.comresearchgate.net. The similarity in d-band energetics allows Mo-based systems to exhibit favorable hydrogen adsorption properties, which are crucial for reactions like the hydrogen evolution reaction (HER) sciopen.com. The d-band electronic structures of this compound can be comparable to those of Pt(111) mdpi.com. This resemblance makes this compound a compelling, low-cost alternative to expensive noble metal catalysts mdpi.comresearchgate.netmdpi.commdpi.comscholarsresearchlibrary.comsciopen.com.
The introduction of carbon into the molybdenum lattice structure, a process referred to as carbon intercalation, significantly alters the electronic properties of this compound. This intercalation increases the spacing between molybdenum atoms compared to the original molybdenum matrix researchgate.net. This phenomenon leads to a modification in the electronic properties of the molybdenum components within MoₓC, notably increasing the density of states, particularly near the Fermi level researchgate.net. Studies on MXenes, which are two-dimensional transition metal carbides, have shown that the intercalation of species like water can significantly affect the structural and electronic properties, including the out-of-plane lattice parameter acs.orgosti.gov. The electronic band structures of Mo₂C-MXenes can also be influenced by the presence of surface functional groups and the number of layers mdpi.com.
Doping is an effective method to modulate the electronic structure of this compound, thereby enhancing its catalytic activity and other properties. Introducing transition metal elements such as iron (Fe), cobalt (Co), nickel (Ni), and chromium (Cr) can optimize the electronic structure of this compound, significantly impacting its catalytic activity, such as in the hydrogen evolution reaction mdpi.comresearchgate.net. Density functional theory (DFT) calculations and experimental studies have demonstrated that transition metal doping has a notable effect on the hydrogen binding energy and catalytic activity of Mo₂C mdpi.com. For instance, doping with nickel has shown higher HER activity compared to doping with cobalt, iron, or chromium mdpi.com.
Non-metallic doping, utilizing elements with strong electronegativity like nitrogen (N) and sulfur (S), also presents a promising avenue for modifying this compound catalysts mdpi.com. Doping with non-metallic elements can alter the composition and electronic structure, potentially providing more active sites or optimizing the activity of existing ones mdpi.com. For example, nitrogen doping can modulate the surface electronic structure of the MoC matrix by increasing the electron density around the molybdenum atoms mdpi.com. Dual doping strategies, involving the introduction of both highly electronegative non-metallic elements (like nitrogen) and non-noble transition metal atoms (like copper or cobalt) into the this compound lattice, can lead to a rearrangement of the surface electronic configuration and enrichment of electrons around the molybdenum atom, optimizing the Mo-H bonding energy mdpi.com. Heteroatom doping with elements such as fluorine (F), nitrogen (N), sulfur (S), or boron (B) has been explored to tune the electronic structures and weaken the Mo-H binding strength, improving HER activity across different pH ranges acs.org.
Advanced Characterization Techniques in Molybdenum Carbide Research
Spectroscopic Characterization
Spectroscopic techniques are pivotal in elucidating the fundamental properties of molybdenum carbide at the atomic and molecular levels.
X-ray Diffraction (XRD) for Phase Identification and Crystallinity
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and assessing the crystallinity of this compound. By analyzing the diffraction pattern, researchers can distinguish between the various phases, such as the hexagonal close-packed β-Mo₂C, the face-centered cubic α-MoC₁₋ₓ, and the hexagonal η-MoC. researchgate.netresearchgate.net The positions and intensities of the diffraction peaks are unique to each phase, acting as a structural fingerprint.
For instance, phase-pure β-Mo₂C is identified by characteristic diffraction peaks at 2θ values of approximately 34.4°, 38.0°, 39.5°, 52.2°, 61.6°, 69.6°, and 74.7°. scihorizon.comresearchgate.net The synthesis conditions, such as temperature, reaction time, and precursors, significantly influence the resulting phase. scihorizon.com For example, different phases can be selectively synthesized by controlling the voltage in a flash Joule heating process. researchgate.net The sharpness of the XRD peaks provides information about the degree of crystallinity and the crystallite size of the material. researchgate.net
| Phase | Crystal System | Space Group | JCPDS Card No. | Prominent 2θ Peaks (°) |
|---|---|---|---|---|
| β-Mo₂C | Hexagonal | P6₃/mmc | 35-0787 | 34.4, 38.0, 39.5, 52.2, 61.6 |
| α-MoC₁₋ₓ | Cubic | Fm-3m | 65-8092 | 36.5, 42.4, 61.5, 73.7, 77.6 |
| η-MoC | Hexagonal | P6₃mc | 08-0384 | 33.6, 36.3, 38.8, 59.9, 63.8 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for determining the elemental composition and chemical states of atoms on the surface of this compound. This is particularly important as the surface is often where catalytic reactions occur and can be prone to oxidation when exposed to air. mpg.deingentaconnect.com The analysis of high-resolution spectra of the Mo 3d and C 1s core levels provides detailed information about the bonding environment.
The Mo 3d spectrum of pure this compound typically shows a doublet corresponding to Mo 3d₅/₂ and Mo 3d₃/₂. For Mo₂C, the Mo 3d₅/₂ peak is observed at a binding energy of approximately 228.2-228.5 eV. researchgate.netdiva-portal.org The C 1s spectrum exhibits a characteristic peak for carbidic carbon (Mo-C) at around 283.0-283.4 eV. researchgate.net However, due to the material's pyrophoric nature, passivated or air-exposed samples often show additional peaks at higher binding energies in both the Mo 3d and C 1s spectra. These are attributed to the formation of molybdenum oxycarbides (Mo-O-C) and various molybdenum oxides (e.g., MoO₂, MoO₃), with Mo oxidation states ranging from +2 to +6. mpg.deresearchgate.netdiva-portal.org
| Core Level | Species | Binding Energy (eV) |
|---|---|---|
| Mo 3d₅/₂ | Mo₂C (Mo²⁺) | 228.2 - 228.5 |
| Mo 3d₅/₂ | MoOₓ (Moδ⁺, 2 < δ < 4) | 228.7 - 229.8 |
| Mo 3d₅/₂ | MoO₂ (Mo⁴⁺) | 229.3 - 229.8 |
| Mo 3d₅/₂ | MoO₃ (Mo⁶⁺) | 232.5 - 232.9 |
| C 1s | Mo-C (Carbidic) | 283.0 - 283.4 |
| C 1s | C-C (Graphitic/Adventitious) | 284.4 - 284.8 |
| C 1s | C-O | ~286.6 |
Raman Spectroscopy
Raman spectroscopy is a valuable tool for probing the vibrational modes of this compound and detecting surface species like oxides and carbon deposits. While the Mo-C bond in bulk this compound is often Raman inactive or shows very weak signals, the presence of different phases and surface modifications can be identified. researchgate.net For instance, crystalline β-Mo₂C has been shown to exhibit Raman peaks at approximately 154, 220, and 656 cm⁻¹. acs.org
More commonly, Raman spectroscopy is used to characterize the nature of carbon present on the catalyst surface. The appearance of two broad peaks around 1350 cm⁻¹ (D-band) and 1580 cm⁻¹ (G-band) is indicative of graphitic or amorphous carbon. researchgate.net The presence of molybdenum oxides on the surface can also be readily detected, as they have strong and characteristic Raman signals. For example, MoO₃ shows prominent bands at 817 and 995 cm⁻¹, while MoO₂ can be identified by peaks at various lower wavenumbers. researchgate.net
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for studying the surface chemistry of this compound, often by using probe molecules like carbon monoxide (CO). The vibrational frequency of adsorbed CO is sensitive to the nature of the adsorption site. acs.orgresearchgate.net
For fresh, unpassivated Mo₂C/Al₂O₃ catalysts, a characteristic IR band for linearly adsorbed CO is observed around 2054 cm⁻¹, which is assigned to CO adsorbed on Moδ⁺ sites (where 0 < δ < 2). acs.orgresearchgate.net This suggests that the surface of fresh this compound has noble metal-like properties. In contrast, on reduced and passivated samples, the main CO adsorption band appears at a higher frequency, around 2180 cm⁻¹, which is attributed to CO adsorbed on Mo⁴⁺ sites, indicating the surface is dominated by molybdenum oxycarbide. acs.orgresearchgate.net FTIR can also detect C-H stretching vibrations (around 2800-3000 cm⁻¹) from organic ligands or precursors used in the synthesis. acs.org
Auger Electron Spectroscopy (AES)
Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental and, in some cases, chemical information about the near-surface region of materials. Similar to XPS, AES can detect the presence of molybdenum, carbon, and oxygen on the surface of this compound. The primary utility of AES in this context is to analyze the elemental composition of the surface and to perform depth profiling by sputtering away surface layers to investigate the composition as a function of depth. This can be crucial for determining the thickness of any surface oxide or carbon layers that may have formed on the this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic properties of this compound, particularly in the form of nanoparticles or thin films. The technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions. This compound materials can exhibit absorption peaks in the UV region, for example, around 220 nm. researchgate.net The position and shape of these absorption features can be influenced by particle size, morphology, and the presence of dopants or surface modifications, providing insights into the material's electronic structure and optical properties. researchgate.netresearchgate.net
Microscopic and Imaging Techniques
Advanced microscopic and imaging techniques are indispensable for elucidating the intricate structural and morphological characteristics of this compound (Mo₂C) at the nanoscale. These methods provide critical insights into the material's synthesis-structure-property relationships, which are essential for its application in catalysis and other fields.
Transmission Electron Microscopy (TEM) (e.g., HRTEM, STEM) for Morphology and Nanostructure Analysis
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the morphology, crystal structure, and nanostructural features of this compound. High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Transmission Electron Microscopy (STEM) are particularly valuable for detailed analysis.
HRTEM allows for the direct visualization of the atomic lattice of Mo₂C, enabling the identification of crystal phases and the observation of defects. rsc.org For instance, HRTEM images can reveal distinct lattice spacings that correspond to specific crystal planes of different this compound phases, such as MoC and MoO₂ heterojunctions. acs.org In one study, lattice spacings of 0.34 nm and 0.23 nm were identified, corresponding to the (−111) crystal plane of the MoO₂ phase and the (103) plane of the MoC phase, respectively. acs.org This level of detail is crucial for understanding the synergistic effects between different phases in catalytic applications. acs.org
STEM, which rasters a focused electron beam across the sample, is highly effective for analytical techniques like Z-contrast annular dark-field imaging and spectroscopic mapping. wikipedia.orgoaepublish.com High-angle annular dark-field (HAADF-STEM) imaging, for example, can confirm the uniform distribution of ultrasmall MoC-MoO₂ nanoparticles on a support material, ensuring effective exposure of active sites. acs.orgacs.org Coupled with Energy-Dispersive X-ray Spectroscopy (EDS), STEM provides elemental mapping, confirming the composition and distribution of elements like Mo, C, O, and N in composite materials. acs.orgacs.org
TEM analysis has been instrumental in examining the size and dispersion of Mo₂C nanoparticles. Studies have shown that Mo₂C nanoparticles can be well-dispersed on carbon supports, with sizes ranging from 10 to 80 nm. researchgate.net The morphology of these nanoparticles can vary significantly depending on the synthesis method and support material, including the formation of nanoclusters and other complex structures. acs.orgresearchgate.net
Key Findings from TEM Analysis of this compound:
| Parameter | Observation | Significance |
| Particle Size | Nanoparticles typically range from a few nanometers to over 50 nm. researchgate.net | Directly impacts the available surface area and number of active sites. |
| Dispersion | Can be uniformly distributed on various supports like carbon sheets and nanotubes. researchgate.netresearchgate.net | Prevents agglomeration and maximizes the utilization of the catalyst. |
| Crystal Structure | Allows for the identification of different phases (e.g., α-Mo₂C, β-Mo₂C) and their crystal planes. researchgate.net | The phase of Mo₂C can significantly influence its catalytic activity and selectivity. |
| Nanostructure | Reveals the formation of heterojunctions (e.g., MoC-MoO₂) and core-shell structures. acs.org | Heterostructures can enhance catalytic performance through synergistic effects. |
| Defects | Enables the visualization of crystalline defects, which can act as active sites. rsc.org | Understanding defect structures is crucial for designing more active catalysts. |
Scanning Electron Microscopy (SEM) for Surface Morphology
The morphology of this compound is highly dependent on the synthesis conditions, such as the carbon source and carburization temperature. SEM images have revealed a variety of structures, including:
Agglomerated particles : Often observed when using methane (B114726) as a carbon source at specific concentrations. researchgate.net
Petal-like structures : Can be formed at higher methane concentrations. researchgate.net
Flake-like platelets : These structures may be retained from the precursor material, such as MoO₃. researchgate.net
Cotton-like shapes : Observed for hexagonal Mo₂C synthesized under certain conditions. researchgate.net
SEM analysis can also show how this compound nanoparticles are distributed within a matrix or on a support material. For instance, SEM images can clearly show Mo₂C nanoparticles well-dispersed in carbon sheets. researchgate.net When combined with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental analysis of the surface, confirming the presence and distribution of molybdenum and carbon. preprints.org
Influence of Synthesis Parameters on Mo₂C Morphology as Observed by SEM:
| Synthesis Parameter | Resulting Morphology | Reference |
| Carbon Source (Methane Concentration) | Agglomerated particles (20% CH₄), Petal-like structure (50% CH₄) | researchgate.net |
| Carbon Source (Butane) | Flake-like platelets with some agglomerates | researchgate.net |
| Precursor Morphology (MoO₃) | Partial retention of platelet structure | researchgate.net |
Scanning Tunneling Microscopy (STM) for Atomic and Electronic Surface Structures
Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique that can visualize the atomic and electronic structure of conductive materials like this compound. libretexts.org It operates based on the quantum mechanical tunneling effect, where a sharp metallic tip is brought very close to the sample surface, and the tunneling current between the tip and the sample is measured. utah.edu This current is highly sensitive to the tip-sample distance, allowing for the generation of topographic images with atomic resolution. utah.edu
STM has been employed to determine the real-space structures of this compound overlayers formed on molybdenum single-crystal surfaces. researchgate.net By carburizing a Mo(110) surface with ethylene (B1197577), different carbon-terminated structures can be formed depending on the carburization conditions. researchgate.net STM, in combination with Low-Energy Electron Diffraction (LEED), has successfully identified these structures and their corresponding carbon coverages. researchgate.net
Beyond topography, STM can probe the local density of electronic states (LDOS) of the surface. utah.edu This capability is crucial for understanding the electronic properties of this compound, which are directly related to its catalytic activity. The electronic structure of different this compound phases (e.g., cubic δ-MoC, hexagonal α-MoC, and orthorhombic β-Mo₂C) and their low-index surfaces have been investigated using theoretical calculations that can be correlated with STM data. rsc.org For example, calculations have predicted a substantially low work function for the β-Mo₂C(011) surface, suggesting its suitability for catalytic processes involving electron transfer. rsc.org
Applications of STM in this compound Research:
| Application | Information Obtained | Significance |
| Atomic Structure Imaging | Real-space arrangement of atoms on the surface. researchgate.net | Provides a fundamental understanding of the surface termination and reconstruction. |
| Electronic Structure Probing | Local density of electronic states (LDOS). utah.edu | Correlates surface electronic properties with catalytic activity. |
| Defect Imaging | Visualization of surface defects such as vacancies and step edges. | Defects can be highly active sites for catalysis. |
| Adsorbate Imaging | Can potentially image adsorbed molecules on the carbide surface. | Offers insights into reaction mechanisms at the atomic level. |
Thermal and Adsorption Analysis
Thermal and adsorption analysis techniques are crucial for characterizing the bulk and surface properties of this compound, providing essential data on its thermal stability, composition, surface area, and porosity.
Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often used in tandem to study the thermal properties of materials. labmanager.com TGA measures the change in mass of a sample as a function of temperature or time, while DSC measures the heat flow into or out of a sample as it is heated or cooled. labmanager.comalstesting.co.th
In the context of this compound, TGA is used to investigate its thermal stability and resistance to oxidation. researchgate.net By heating a Mo₂C sample in a controlled atmosphere (e.g., flowing air), the onset temperature of oxidation can be determined by observing the temperature at which a significant weight gain occurs due to the formation of molybdenum oxides. researchgate.net For example, TGA curves have shown that the weight of a Mo₂C product may not change significantly below 350°C in air, indicating its stability up to this temperature. researchgate.net
TGA is also a valuable tool for monitoring the synthesis of this compound from its precursors. The decomposition and carbothermal reduction steps can be identified by characteristic weight losses at specific temperatures. For instance, the conversion of ammonium (B1175870) molybdate (B1676688) to MoO₃ and its subsequent reduction to Mo₂C can be followed by mass measurements during thermal analysis. researchgate.net
DSC complements TGA by providing information on phase transitions, such as melting, crystallization, and solid-state transformations. redalyc.org The heat flow data from DSC can reveal the temperatures at which these events occur and the associated enthalpy changes.
Typical Information Obtained from TGA-DSC of this compound:
| Technique | Parameter Measured | Information Derived |
| TGA | Mass change vs. Temperature | Thermal stability, Oxidation onset temperature, Compositional analysis (e.g., carbon content), Monitoring of synthesis reactions. researchgate.netredalyc.org |
| DSC | Heat flow vs. Temperature | Phase transition temperatures, Enthalpy of transitions, Heat capacity. redalyc.org |
Nitrogen Adsorption (BET) for Surface Area and Porosity
Nitrogen adsorption-desorption analysis is a standard technique for determining the specific surface area and porosity of materials. The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area from the nitrogen adsorption isotherm. libretexts.org This information is critical for applications like catalysis, where a high surface area is often desirable to maximize the number of active sites.
The BET surface area of this compound can vary significantly depending on the synthesis method. Synthesis procedures have been developed to produce high surface area MoC, with values as high as 360 m²/g being reported. researchgate.net The analysis involves measuring the amount of nitrogen gas adsorbed onto the surface of the Mo₂C material at liquid nitrogen temperature (77 K) as a function of relative pressure. anton-paar.com
In addition to surface area, the nitrogen adsorption-desorption isotherm can provide information about the pore size distribution and pore volume of the material. The shape of the isotherm and the presence of a hysteresis loop can indicate the type of pores (micropores, mesopores, or macropores) present in the material. youtube.com For example, the analysis of the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method can be used to determine the pore size distribution in the mesoporous range. researchgate.net
Key Parameters Determined by Nitrogen Adsorption Analysis of this compound:
| Parameter | Method | Significance |
| Specific Surface Area | BET (Brunauer-Emmett-Teller) | A measure of the total surface area available for interaction with reactants. libretexts.org |
| Pore Volume | Determined from the amount of gas adsorbed at a relative pressure close to 1. youtube.com | Indicates the total volume of the pores within the material. |
| Pore Size Distribution | BJH (Barrett-Joyner-Halenda), DFT (Density Functional Theory) | Provides information on the distribution of pore sizes, which can affect mass transport and accessibility of active sites. youtube.comresearchgate.net |
Temperature-Programmed Desorption (TPD)
Temperature-Programmed Desorption (TPD) is a powerful analytical technique used to study the desorption of molecular or atomic species from a solid surface as the temperature is linearly increased over time. In this compound research, TPD provides valuable insights into the surface chemistry, including the nature of active sites, the strength of adsorbate-surface bonds, and reaction mechanisms. By analyzing the temperature at which species desorb and the amount of desorbed species, researchers can characterize the surface properties of this compound catalysts and electrocatalysts.
In a typical TPD experiment, the this compound sample is first cleaned and then exposed to a gas to allow for adsorption of the species of interest onto the surface. Subsequently, the sample is heated at a constant rate in a vacuum or an inert gas flow. A detector, often a mass spectrometer, monitors the concentration of the desorbed species in the gas phase as a function of temperature. The resulting TPD spectrum shows peaks at temperatures corresponding to the desorption energies of the adsorbed species.
Key research findings from TPD studies on this compound include the investigation of formic acid (HCOOH) decomposition, a reaction relevant to biomass conversion and hydrogen production. TPD modeling has been employed to understand the effect of HCOOH coverage on the reaction pathways on β-Mo₂C surfaces. These studies have shown that CO₂ desorption occurs at relatively low temperatures, indicating that the dehydrogenation pathway is kinetically favorable. nih.gov The desorption of CO, however, occurs at higher temperatures, suggesting it is more strongly bound to the surface, which can be a rate-limiting step. nih.gov
| Adsorbate | Surface | Key Findings | Reference |
| Formic Acid (HCOOH) | β-Mo₂C (100) | CO₂ desorption peak observed around 340 K at 10% and 40% surface coverage. nih.gov | nih.gov |
| Formic Acid (HCOOH) | β-Mo₂C (100) | Formic acid desorption begins after 400 K at various initial coverages. nih.gov | nih.gov |
| Carbon Monoxide (CO) | β-Mo₂C (100) | CO desorption is a slow, rate-limiting step in formic acid decomposition. nih.gov | nih.gov |
| Hydrogen (H₂) | This compound | Atomic hydrogen diffusion and recombination are favored on molybdenum hollow sites. rsc.org | rsc.org |
Temperature-Programmed Reduction (TPR)
Temperature-Programmed Reduction (TPR) is a widely used technique to characterize the reducibility of metal oxides and to study the formation of catalysts. In the context of this compound, TPR is instrumental in understanding the synthesis process, particularly the transformation of molybdenum precursors (often oxides) into their carbide forms. The technique involves heating the material in a reducing atmosphere (typically a mixture of H₂ and a hydrocarbon like CH₄, or H₂ alone) and monitoring the consumption of the reducing gas as a function of temperature. nih.govucsb.edu
The TPR profile, a plot of reducing gas consumption versus temperature, reveals the temperatures at which different reduction and carburization events occur. This information is crucial for optimizing synthesis conditions to obtain the desired phase and morphology of this compound. Often, TPR is coupled with mass spectrometry (TPR-MS) to identify the gaseous products evolved during the process, providing a more detailed picture of the reaction pathway. nih.gov
Research has demonstrated that the synthesis of this compound via TPR involves several steps, including the decomposition of the precursor, formation of molybdenum oxides (like MoO₂), and their subsequent reduction and carburization. nih.gov For instance, when using ammonium heptamolybdate on a carbon support, TPR-MS studies have identified the release of H₂O and CO at specific temperatures, corresponding to the reduction of oxide species and the formation of the carbide phase. nih.gov The carburization temperature can be influenced by the nature of the support and the composition of the reducing gas mixture. wvu.edu
| Precursor/Catalyst | Reducing Atmosphere | Key Temperature Events | Evolved Species (detected by MS) | Reference |
| Ammonium Heptamolybdate on Carbon Nanofibers (Mo/CNF) | 20% CH₄/H₂ | Two main CO release peaks at 375 °C and 620 °C. nih.gov | H₂O, CO | nih.gov |
| Ammonium Heptamolybdate on Carbon Nanofibers (Mo/CNF) | Inert (for carbothermal reduction) | Carburization occurs at 680 °C. nih.gov | CO | nih.gov |
| MoO₃ | 20% CH₄/H₂ | Two main water formation peaks. | H₂O, CH₄ | coek.info |
| Molybdenum Oxide on MgO-Al₂O₃ | H₂ | Reduction peaks shift with Mo loading, indicating different species. | H₂ | researchgate.net |
Electrochemical Characterization Techniques
Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of materials. gamry.comlibretexts.org In the study of this compound, CV is employed to characterize its electrochemical properties for applications such as supercapacitors and electrocatalysis. The method involves sweeping the potential of a working electrode (made of or coated with this compound) linearly with time between two vertex potentials and measuring the resulting current. wikipedia.org The resulting plot of current versus potential is known as a cyclic voltammogram.
The shape of the CV curve provides qualitative and quantitative information about the electrochemical processes occurring at the electrode-electrolyte interface. For supercapacitor applications, a rectangular-shaped CV curve over a wide potential range is indicative of ideal capacitive behavior, suggesting rapid ion adsorption and desorption. mdpi.com For electrocatalytic applications, such as the hydrogen evolution reaction (HER), the CV is used to determine the onset potential of the catalytic reaction and to assess the stability of the catalyst over repeated potential cycles. avestia.com
Research on this compound-based materials has utilized CV to evaluate their potential for energy storage and conversion. For instance, CV analysis of nano-Mo₂C has been performed to assess its stability as an electrocatalyst, showing that it can retain its current density after thousands of cycles. avestia.com In the context of supercapacitors, CV curves of this compound materials help in determining the potential window of operation and give a preliminary indication of the capacitive performance. mdpi.com
Galvanostatic Charge/Discharge (GCD)
Galvanostatic Charge/Discharge (GCD) is a key technique for evaluating the performance of electrode materials for supercapacitors. scispace.com In this method, the electrode is repeatedly charged and discharged at a constant current, and the potential is monitored over time. researchgate.net The resulting GCD curves provide crucial information about the specific capacitance, energy density, power density, and cycling stability of the material. researchgate.net
For an ideal capacitor, the GCD curves are symmetric and triangular in shape, indicating a linear potential change with time, which corresponds to a constant capacitance. nih.gov The specific capacitance of the this compound electrode can be calculated from the slope of the discharge curve. The length of the discharge time at a given current density is a direct measure of the amount of charge stored.
Studies on this compound-based supercapacitors have shown promising results. For example, lamellar Mo₂C synthesized through the calcination of amine-metal oxides has demonstrated a specific capacitance of 88 F g⁻¹ at a current density of 0.5 A g⁻¹. mdpi.com Asymmetric supercapacitors fabricated with a Mo₂C electrode have also shown excellent cycling stability, with high capacitance retention after numerous cycles. mdpi.com
| This compound Material | Current Density | Specific Capacitance | Capacitance Retention | Reference |
| Lamellar Mo₂C | 0.5 A g⁻¹ | 88 F g⁻¹ | - | mdpi.com |
| Asymmetric Mo₂C//AC capacitor | - | - | 95% after 1200 cycles | mdpi.com |
| Rosette-like MoS₂ nanoflowers | 10 mA cm⁻² | 137 mF cm⁻² | 81.6% after 10,000 cycles | mdpi.com |
| Amorphous MoS₂ nanoflakes | 1 mA cm⁻² | 416.9 mF cm⁻² | - | mdpi.com |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electrochemical processes occurring at the electrode-electrolyte interface, such as charge transfer resistance, double-layer capacitance, and diffusion processes. duke.edu The technique involves applying a small amplitude AC potential or current signal over a wide range of frequencies and measuring the impedance of the system. nih.gov The data is typically presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part.
In the context of this compound research, EIS is used to understand the kinetics of electrochemical reactions and the charge storage mechanisms. For electrocatalytic applications like the HER, a smaller semicircle in the Nyquist plot indicates a lower charge transfer resistance (Rct), which is desirable for efficient catalysis. mdpi.com For supercapacitors, EIS helps in determining the equivalent series resistance (ESR), which is related to the power performance, and provides insights into the ion diffusion and charge transfer processes within the electrode. mdpi.com
EIS studies on this compound have demonstrated its favorable kinetics for various electrochemical applications. For example, in HER studies, Mo₂C has shown enhanced charge transfer kinetics, especially when coated with graphitic carbon. avestia.com The Nyquist plots for MoC-BN/C catalysts in the oxygen evolution reaction (OER) have also been used to determine the charge transfer resistance. researchgate.net
Linear Sweep Voltammetry (LSV)
Linear Sweep Voltammetry (LSV) is an electrochemical technique where the potential of the working electrode is swept linearly in one direction, from an initial potential to a final potential, while the current is measured. ossila.comwikipedia.org It is a powerful tool for studying the kinetics of electrochemical reactions and is widely used to evaluate the performance of electrocatalysts. cam.ac.uk
In the investigation of this compound for the hydrogen evolution reaction (HER), LSV is a standard method to assess catalytic activity. The LSV curve, often plotted as current density versus potential, provides key parameters such as the overpotential required to achieve a certain current density (e.g., 10 mA/cm², a benchmark for solar fuel production) and the Tafel slope. researchgate.netresearchgate.net A lower overpotential and a smaller Tafel slope are indicative of a more efficient HER catalyst.
Research has shown that this compound-based materials are promising non-precious metal catalysts for the HER. LSV measurements have been used to compare the activity of different forms of this compound and its composites. For example, N-doped carbon-wrapped this compound heterophase sheets have been studied using LSV to evaluate their HER performance. researchgate.net Similarly, LSV has been employed to assess the OER activity of MoC-BN/C catalysts. researchgate.net
| Catalyst | Application | Overpotential @ 10 mA/cm² | Tafel Slope | Reference |
| Mo₂C | HER | - | Can be estimated from LSV data | avestia.com |
| MoC-BN/C | OER | Varies with synthesis temperature | - | researchgate.net |
| Mo₂C nanoparticle layers on carbon cloth | HER | 134.4 mV | - | mdpi.com |
| MoCₓ/Ni-650 | HER | 172 mV (at 20 mA cm⁻²) | - | mdpi.com |
In-Situ Characterization Tools and Techniques
In-situ characterization techniques are indispensable for understanding the dynamic processes involved in the synthesis and catalytic application of this compound. These methods allow for the direct observation of structural and chemical changes under reaction conditions, providing insights that are not attainable through ex-situ analysis of pre- and post-reaction materials. Key in-situ tools employed in this compound research include transmission electron microscopy (TEM), X-ray diffraction (XRD), X-ray absorption near-edge spectroscopy (XANES), and X-ray photoelectron spectroscopy (XPS).
In-Situ Transmission Electron Microscopy (TEM) has been instrumental in visualizing the real-time morphological and microstructural evolution during this compound formation. oaepublish.com Studies utilizing in-situ TEM have successfully monitored the carburization of molybdenum oxide precursors, revealing the mechanisms of phase and facet control. For instance, the choice of carbon source has been shown to dictate the resulting carbide phase. The use of a relatively inert amorphous carbon film tends to produce β-Mo2C, where carbon atoms partially occupy the interstitial sites of the hexagonal close-packed molybdenum atoms. semanticscholar.orgpolyu.edu.hk In contrast, a more reactive carbon source, such as that derived from sucrose (B13894) decomposition, which contains a higher proportion of sp3 hybridized carbon, leads to the formation of α-MoC with a full occupation of interstitial sites. semanticscholar.orgpolyu.edu.hk
Furthermore, in-situ TEM studies have elucidated the temperature-dependent growth dynamics of this compound facets. At lower temperatures, the formation of (111) facets is observed, which can be either Mo-terminated or C-terminated and exhibit higher surface energy and reactivity. semanticscholar.orgpolyu.edu.hk As the temperature increases, a transformation to the more stable (100) facets, which have a 1:1 carbon-to-molybdenum ratio, occurs. semanticscholar.orgpolyu.edu.hk The formation of porous Mo2C from MoO2 nanoparticles has also been directly observed, showing that the process is initiated at defect sites in the MoO2. oaepublish.comresearchgate.net
Table 1: In-Situ TEM Observations of this compound Formation
| Precursor | Carbon Source | Atmosphere | Temperature (°C) | Key Observations | Reference |
|---|---|---|---|---|---|
| MoO3 | Amorphous Carbon | - | - | Formation of Mo2C with partial carbon occupation. | semanticscholar.orgpolyu.edu.hk |
| MoO3 | Sucrose-derived Carbon | - | - | Formation of MoC with full carbon occupation. | semanticscholar.orgpolyu.edu.hk |
| MoO2 Nanoparticles | CH4/H2 (20 vol. %) | 700 | Formation of porous Mo2C initiated at MoO2 defects. | oaepublish.comresearchgate.net | |
| MoO3 | - | - | Low Temperature | Growth of (111) facets with higher reactivity. | semanticscholar.orgpolyu.edu.hk |
| MoO3 | - | - | High Temperature | Transformation to more stable (100) facets. | semanticscholar.orgpolyu.edu.hk |
In-Situ X-ray Diffraction (XRD) and X-ray Absorption Near-Edge Spectroscopy (XANES) provide complementary information on the crystallographic and electronic structure of this compound during its formation and under catalytic conditions. A combined in-situ XANES and XRD study on two-dimensional this compound (Mo2CTx) revealed its structural stability in a reducing environment. acs.orgacs.org These studies showed that Mo2CTx maintains its layered structure up to approximately 550–600 °C. acs.orgacs.org Beyond this temperature range, a transformation to the bulk β-Mo2C phase occurs, which is complete at around 730 °C. acs.orgacs.org The loss of catalytic activity for the water-gas shift reaction was found to coincide with the sintering of Mo2CTx at temperatures above 550 °C. acs.org
In-situ XRD has also been used to track the phase transformations during the carburization of various molybdenum oxides with different carbon sources. For example, when using n-heptane, α-MoO3 is completely reduced to MoO2 at 790 K, with α-MoC1–x beginning to crystallize at 941 K and becoming the sole phase at 982 K. cdnsciencepub.com
Table 2: In-Situ XRD/XANES Findings on this compound Stability and Transformation
| Material | Technique | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Mo2CTx (2D this compound) | In-Situ XANES/XRD | Reducing environment, temperature-programmed reduction | Stable up to 550–600 °C; transforms to bulk β-Mo2C at ~730 °C. | acs.orgacs.org |
| α-MoO3 | In-Situ XRD | Carburization with n-heptane/H2 | Reduction to MoO2 at 790 K; α-MoC1–x formation at 941 K. | cdnsciencepub.com |
| Molybdenum (oxy)carbide | In-Situ XANES | Carbothermal synthesis | Transformation from MoO2 and MoOxCy rich surface to Mo-carbide rich surface between 600 °C and 700 °C. | rsc.org |
Operando Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) offers insights into the surface chemistry of this compound catalysts during reaction. An operando NAP-XPS study comparing MoO3 and Mo2C during the hydrodeoxygenation (HDO) of anisole (B1667542) revealed significant differences in their surface oxidation states. mpg.de While both catalysts exhibited a surface oxycarbidic phase, the MoO3 surface transitioned between Mo5+ and Mo6+ oxidation states, consistent with an oxygen vacancy-driven mechanism. mpg.de In contrast, the Mo2C surface showed negligible changes in its oxidation state, predominantly maintaining Mo2+ states throughout the reaction, indicating a different active site nature. mpg.de
Catalytic Applications of Molybdenum Carbide
Electrocatalysis
Hydrogen Evolution Reaction (HER)
Electrocatalytic HER is a crucial process for producing hydrogen, a clean and promising energy carrier. mdpi.comresearchgate.net While Pt is the benchmark catalyst for HER, its high cost and limited availability necessitate the development of earth-abundant alternatives. mdpi.comresearchgate.netnih.gov Molybdenum carbide, particularly the Mo2C phase, has shown excellent HER activity, often comparable to or approaching that of Pt-based catalysts. mdpi.comfrontiersin.orgnih.govrsc.org
The HER mechanism typically involves a two-step process: the Volmer reaction (proton adsorption and electron transfer to form adsorbed hydrogen, H) followed by either the Heyrovsky reaction (electrochemical desorption of H to form H₂) or the Tafel reaction (chemical recombination of two H* to form H₂). nih.govoaepublish.com
On this compound surfaces, the HER generally follows the Volmer-Heyrovsky or Volmer-Tafel mechanism, depending on the specific phase and surface structure. frontiersin.orgresearchgate.net The interaction between the molybdenum active sites and hydrogen intermediates (Mo-H bond) plays a critical role in determining the catalytic activity. mdpi.comnih.gov For instance, β-Mo₂C is known for its strong Mo-H bond, which facilitates the initial adsorption of protons (Volmer step) but can hinder the desorption of H* (Heyrovsky step), potentially limiting the reaction rate. mdpi.comrsc.org Density functional theory (DFT) calculations are often employed to understand the hydrogen binding energy (ΔGH*) on different this compound surfaces and identify optimal active sites. mdpi.comrsc.orgnsf.govrsc.orgrsc.org
Significant research has focused on improving the HER performance of this compound through various strategies:
Increasing Active Sites: Synthesizing this compound with hierarchical porous structures, small particle sizes, and high surface areas can expose more catalytic active sites, thereby enhancing activity. frontiersin.orgacs.orgfrontiersin.org Nanoarchitectured molybdenum carbides coupled with conductive carbonaceous materials also increase effective active sites. nih.gov
Improving Conductivity: Poor electrical conductivity can limit the activity of some this compound materials. mdpi.com Compositing this compound with conductive carbon materials like graphene or carbon nanotubes improves charge transfer rates during HER. frontiersin.orgnih.govnsf.govfrontiersin.orgresearchgate.net
Phase Engineering: Different phases of this compound (e.g., α-MoC₁₋ₓ, β-Mo₂C, η-MoC) exhibit varying HER activities. nih.govresearchgate.netrsc.org Engineering the phase composition, including the creation of heterophase structures (e.g., MoC-Mo₂C composites), can optimize the adsorption and desorption of hydrogen intermediates and enhance performance. mdpi.comrsc.orgrsc.orgnih.gov
Doping: Introducing heteroatoms, both non-metallic (e.g., N, P, S) and metallic (e.g., Fe, Co, Ni, Cu, Pt), into the this compound lattice or supporting structure can modulate the electronic structure, optimize hydrogen binding energy, and provide additional active sites. mdpi.comacs.orgoaepublish.comrsc.orgfrontiersin.orgmdpi.comresearchgate.net Non-metallic doping with elements like sulfur can balance the Mo-H bonding energy in different electrolytes. mdpi.com Transition metal doping, such as with Ni, has shown significant improvements in HER activity. mdpi.com Dual doping strategies (e.g., copper-nitrogen dual doping) can synergistically regulate the electron cloud density around Mo, further improving HER performance. mdpi.com
Here is a table summarizing some research findings on enhanced HER activity:
| Catalyst Material | Electrolyte | Overpotential at 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Notes | Source |
| Mo₂C@C-3 | 0.5 M H₂SO₄ | 129 mV | ~55 | Hollow porous structure with carbon matrix | frontiersin.org |
| Mo₂C@C-3 | 1 M KOH | 115 mV | 61 | Hollow porous structure with carbon matrix | frontiersin.org |
| α-Mo₂C nanoparticles | 1 M KOH | 176 mV | Not specified | Small particle size | rsc.org |
| Mo₂C-1200 nanosheets | 1 M KOH | 139 mV | 44 | High electrical conductivity, greater specific surface area | rsc.orgrsc.org |
| Mo₂C-1200 nanosheets | 0.5 M H₂SO₄ | 166 mV | 88 | High electrical conductivity, greater specific surface area | rsc.org |
| Ni/Mo₂C-PC | Alkaline | 179 mV | Not specified | Porous carbon-supported, synergistic effect of Ni and Mo₂C | mdpi.com |
| N-Cu-MoC | Not specified | 158 mV | Not specified | Copper-nitrogen dual-doped, layer-stacked sheet structure | mdpi.com |
| MoO₂/Mo₂C@C2 | Alkaline | 143 mV | 63.4 | Hybrid phase of MoO₂/Mo₂C, mesoporous microstructure | nih.gov |
| 2% Pt-Mo₂C | 0.5 M H₂SO₄ | 79 mV | 55 | Pt doping, large surface area, high metal dispersion, more active sites | researchgate.netmdpi.com |
| Mo₂C/NC-0.6 nanoparticles | Acidic | 168 mV | 79.2 | High specific surface area, synergistic effect with N species | researchgate.net |
Heterogeneous Catalysis in Hydrocarbon Reactions
Beyond electrocatalysis, this compound also finds applications in traditional heterogeneous catalysis, particularly in hydrocarbon reactions. Its catalytic properties, often compared to those of noble metals, make it suitable for processes like hydrotreating (hydrodesulfurization, hydrodenitrogenation), hydrocarbon reforming, and hydrogenation. mdpi.comdrpress.orgacs.org The ability of this compound to activate hydrogen and interact with hydrocarbons is key to its performance in these reactions. rsc.org For instance, molybdenum carbides have been studied as catalysts for steam reforming of methanol (B129727) and the reverse water-gas shift reaction. drpress.org
Hydrogenation Reactions (e.g., Benzene (B151609) Hydrogenation, CO Hydrogenation)
This compound exhibits activity in hydrogenation reactions, including the saturation of aromatic rings and the conversion of carbon monoxide. researchgate.net
For benzene hydrogenation, this compound catalysts can achieve high conversion rates. researchgate.net Studies on bulk this compound have shown initial 100% conversion of benzene to cyclohexane (B81311) in gas-phase reactions at 363 K and atmospheric pressure. researchgate.net However, deactivation can occur due to strong, irreversible adsorption of benzene on the catalyst surface. researchgate.net The mechanism for benzene hydrogenation on Mo₂C is debated, with both Eley-Rideal and Langmuir-Hinshelwood mechanisms proposed. researchgate.netresearchgate.net The presence of oxygen atoms on the this compound surface can be detrimental to benzene hydrogenation activity. rsc.org
In CO hydrogenation, this compound catalysts are active, and their performance can be linked to their crystal structure. rsc.orgntu.edu.sg For instance, α-MoC₁₋ₓ and β-Mo₂C phases have been investigated for CO₂ hydrogenation, with the intrinsic activity potentially linked to the reducibility of the catalyst phase. ntu.edu.sg Supported this compound catalysts have also been explored for low-temperature CO₂ hydrogenation to alcohols and hydrocarbons. drpress.org
Hydrocarbon Reforming (e.g., Dry Reforming of Methane (B114726), Steam Reforming of Methanol)
This compound catalysts are active in hydrocarbon reforming processes, which are important for syngas production. mdpi.comdaneshyari.com
In the dry reforming of hydrocarbons, particularly methane, Mo₂C shows superior catalytic activity and stability compared to traditional nickel catalysts, which often suffer from deactivation due to coking and sintering. mdpi.comencyclopedia.pub The mechanism for dry reforming of methane over this compound is proposed to involve an oxidation-recarburization cycle and noble metal-type mechanisms. encyclopedia.pub Catalyst properties, such as the molybdenum-to-carbon ratio, influence the activity. encyclopedia.pub this compound catalysts can maintain stability under dry and steam reforming conditions at high temperatures and pressures or by recycling CO and/or H₂. dtic.mil
This compound is also active in the steam reforming of methanol for hydrogen production. csic.esdaneshyari.com
Water-Gas Shift (WGS) Reaction
This compound is recognized as an efficient catalyst for the water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂), which is crucial for adjusting the H₂/CO ratio in syngas and for producing hydrogen. daneshyari.commdpi.comuni.lu The presence of oxygen atoms in the molybdenum oxycarbide phase can enhance WGS activity due to optimal bonding of reaction intermediates. rsc.org
Hydrodesulfurization (HDS) and Hydrodenitrogenation (HDN)
This compound materials exhibit promising catalytic performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) reactions, which are vital for removing sulfur and nitrogen heteroatoms from fuels. mdpi.comresearchgate.netdrpress.orgacs.org Mo₂C nanoparticles have shown excellent activity in HDS and HDN, attributed to their platinum-like d-band electronic structure. mdpi.com Compared to conventional MoS₂ catalysts, Mo₂C can exhibit higher sulfur tolerance and stability. mdpi.comresearchgate.net
Studies on the HDN of indole (B1671886) over bulk Mo₂C have shown high catalytic activity and selectivity towards aromatic products like ethylbenzene, toluene, and benzene. mdpi.com The preferred reaction pathway can depend on the indole conversion, with direct denitrogenation favored at low conversion and full hydrogenation at high conversion. mdpi.com For HDS, the active phase on the this compound surface may be a carbosulfided species formed during the reaction in the presence of sulfur compounds. scielo.org.co Cobalt-promoted this compound catalysts have also been investigated for enhanced HDS of dibenzothiophene. researchgate.netcjcatal.com
Deoxygenation of Biomass-Derived Oxygenates (e.g., Furfural (B47365) Conversion)
This compound catalysts are effective for the hydrodeoxygenation (HDO) of biomass-derived oxygenates, selectively removing oxygen to produce valuable hydrocarbons. researchgate.netcsic.es Mo₂C has been identified as a highly selective HDO catalyst for converting furfural to 2-methylfuran (B129897) by selectively cleaving the C=O bond outside the furan (B31954) ring. nih.govosti.gov This selectivity is crucial for upgrading biomass-derived molecules into fuels and chemicals. nih.govosti.gov
Density functional theory (DFT) calculations suggest that the C=O bond of furfural is elongated on the Mo₂C surface, facilitating selective C=O scission. osti.gov Modifying Mo₂C with metal overlayers, such as cobalt, can improve catalyst stability by facilitating the removal of surface oxygen and furfural. osti.gov Molybdenum carbides can selectively cleave C-C, C-O, and C-H bonds in biomass feedstocks. csic.es The reduced oxygen atomic bonding energy on modified Mo₂C surfaces can promote C-C bond cleavage. csic.es
Methane Aromatization
This compound has been explored for the non-oxidative aromatization of methane, a process that directly converts methane into valuable aromatic hydrocarbons, primarily benzene. mdpi.comencyclopedia.pub
Photocatalysis and Photoelectrocatalysis
This compound materials also show potential applications in photocatalysis and photoelectrocatalysis. researchgate.netdrpress.org These applications leverage the electronic properties of this compound for reactions driven by light energy, such as water splitting for hydrogen production and CO₂ reduction. Research in this area focuses on developing this compound-based materials with optimized structures and compositions to enhance light absorption, charge separation, and catalytic activity under illumination.
Photocatalytic Oxidation
This compound materials, sometimes in combination with other semiconductors or transition metals, have been explored for photocatalytic oxidation processes. These processes utilize light energy to drive oxidation reactions, often for the degradation of organic pollutants.
Research has indicated that transition-metal-doped molybdenum carbides can be effective in the photocatalytic decomposition of organic dyes, such as Congo red nih.gov. The photocatalytic activity in these systems is related to the optical band gap energies of the transition metal carbides nih.gov. Oxidation of the metal carbides can occur, as evidenced by techniques like X-ray photoelectron spectroscopy (XPS), which reveal the presence of oxidized species like MoO₂ and MoO₃, alongside Mo²⁺ and Mo³⁺ associated with MoC₁₋ₓ nih.gov. This suggests that the surface composition and oxidation state of this compound play a role in its photocatalytic oxidation performance. Modified transition metal carbides are considered promising for practical applications in degrading organic pollutants in wastewater nih.gov.
Photocatalytic Hydrogen Production
This compound is extensively researched as a non-noble cocatalyst for photocatalytic hydrogen (H₂) evolution, particularly from water splitting nih.govmdpi.comsciopen.com. Its activity in this area is attributed to its ability to adsorb H⁺ ions and its good conductivity, similar to platinum (Pt) sciopen.com.
Various strategies are employed to enhance the photocatalytic H₂ production performance of this compound, including doping, morphology control, and the formation of composite catalysts nih.govmdpi.com. For instance, combining cubic MoC with hexagonal Mo₂C to form hetero-phase nanoparticles has been shown to improve activity sciopen.com. These hetero-phase structures can act as active sites for the hydrogen evolution reaction sciopen.com.
Studies have demonstrated that this compound-based photocatalysts can achieve significant hydrogen generation rates. For example, TiO₂ coupled with carbon-modified MoC-Mo₂C nanoparticles achieved a high H₂ generation rate sciopen.com. This rate was significantly higher compared to using TiO₂, TiO₂/MoC@C, or TiO₂/Mo₂C@C alone, highlighting the synergistic effect of the hetero-phase structure and carbon layer sciopen.com. The carbon layer can facilitate electron transfer, while the MoC-Mo₂C hetero-phase boosts the H₂ evolution reaction sciopen.com.
Another study investigated rod-like Mo₂C microcrystals in a dye-sensitized photocatalyst system for H₂ evolution from water ntu.edu.sg. Using Erythrosin B as a photosensitizer and triethanolamine (B1662121) as a sacrificial reagent under visible light irradiation, a promising H₂ evolution rate was obtained ntu.edu.sg. The quantum efficiency reached 29.7% at 480 nm, demonstrating the potential of Mo₂C in such systems ntu.edu.sg.
The crystalline phase of this compound influences the photocatalytic H₂ production. Photocatalysts containing hexagonal Mo₂C have been found to be more effective than those containing only cubic MoC in some systems acs.org. The presence of MoC-Mo₂C heterojunctions can enhance the photoelectrochemical properties of nanocomposites, leading to improved photocatalytic H₂ generation acs.org.
Data from research on MoₓC/g-C₃N₄ nanocomposites for hydrogen generation from ethanol (B145695) under visible light shows the impact of this compound phases and heterojunctions on photocatalytic performance acs.org.
| Photocatalyst | MoₓC Phases Present | H₂ Production Rate (mmol g⁻¹ h⁻¹) | Notes |
| g-C₃N₄ | None | Low | Base material |
| MoₓC700/g-C₃N₄ | hcp Mo₂C, fcc MoC | ~7 | Best performance, MoC-Mo₂C heterojunctions |
| Photocatalyst with hcp Mo₂C only | hcp Mo₂C | Lower than MoₓC700/g-C₃N₄ | Less effective than mixed phases |
The enhanced performance of MoₓC700/g-C₃N₄ is attributed to the presence of MoC-Mo₂C heterojunctions, which improve photoelectrochemical properties such as reducing charge recombination and electron transfer resistance, and increasing photocurrent response acs.org.
Photoelectrocatalysis
This compound also plays a role in photoelectrocatalysis, a process that combines photocatalysis and electrocatalysis to enhance reaction efficiency, often for applications like water splitting or CO₂ reduction.
Mo₂C has been explored as a cocatalyst in photoelectrocatalytic systems. For instance, Mo₂C nanosheets have been used with indium gallium nitride (InGaN) nanowires for the photoelectrocatalytic reduction of nitrogen (N₂) to ammonia (B1221849) (NH₃) arxiv.orgacs.org. The addition of Mo₂C as a cocatalyst can influence the dark current and saturation current under illumination arxiv.org.
In a Mo₂C/GaN/InGaN heterostructure, a significant NH₃ production was observed arxiv.orgacs.org. The incorporation of a GaN buffer layer between InGaN and Mo₂C can facilitate charge carrier transfer due to suitable band alignment arxiv.orgacs.org. Density functional theory (DFT) calculations suggest that the electronic structure of Mo₂C is well-suited for holding N₂ and promoting its reduction to NH₃ arxiv.org. This highlights the importance of the composite structure and electronic interactions in photoelectrocatalytic applications.
This compound-based materials, including MXenes (two-dimensional transition metal carbides), are being investigated for their potential in photoelectrocatalytic hydrogen evolution dntb.gov.uaacs.org. The unique properties of these materials, such as high conductivity and adjustable electronic properties, contribute to their effectiveness in these processes mdpi.comresearchgate.net.
Heterogeneous structures involving Mo₂C and other materials like MoS₂ have shown improved catalytic activity in electrochemical hydrogen precipitation, a process related to photoelectrocatalysis mdpi.com. The formation of a built-in electric field at the interface of such heterostructures can accelerate electron transfer and provide more active sites mdpi.com.
The application of this compound in photoelectrocatalysis is an active area of research, with ongoing efforts to develop efficient and cost-effective catalysts for various reactions driven by light and electrical energy.
Molybdenum Carbide in Energy Storage Applications
Supercapacitors
Molybdenum carbide, particularly Mo₂C, is a promising electrode material for supercapacitors due to its high electrical conductivity and chemical stability. mdpi.com Supercapacitors store energy through ion accumulation at the electrode-electrolyte interface (electrochemical double-layer capacitance, EDLC) or fast surface redox reactions (pseudocapacitance). This compound's properties are beneficial for both mechanisms.
The high conductivity of Mo₂C ensures efficient charge transport, a critical factor for high-power supercapacitor applications. mdpi.com Its Pt-like d-band electronic structure contributes to its catalytic activity, which can enhance pseudocapacitive charge storage. mdpi.com Researchers have synthesized various nanostructures of this compound, such as nanosheets and nanoparticles, to maximize the electrochemically active surface area and improve contact with the electrolyte. mdpi.com
For instance, lamellar Mo₂C composed of ultrafine nanoparticles (~10 nm) has demonstrated a specific capacitance of 88 F g⁻¹ at a current density of 0.5 A g⁻¹. An asymmetric supercapacitor constructed with this Mo₂C material and activated carbon (AC) showed an energy density of 44.1 W h kg⁻¹ and maintained 95% of its capacitance after 1200 cycles. mdpi.com In another study, a heterostructure of Mo₂C/MoO₃, created by oxidizing Mo₂CTₓ MXene, delivered a high capacitance of up to 811 F g⁻¹ in an aqueous system. A symmetric solid-state supercapacitor using this material achieved 224 F g⁻¹ and retained over 91% of its capacitance after 7500 cycles, even demonstrating functionality at temperatures as low as -60°C. acs.org
| Electrode Material | Specific Capacitance | Current Density/Scan Rate | Capacitance Retention | Energy Density | Power Density | Reference |
| Lamellar Mo₂C | 88 F g⁻¹ | 0.5 A g⁻¹ | 95% after 1200 cycles (asymmetric) | 44.1 W h kg⁻¹ | - | mdpi.com |
| Mo₂C/MoO₃ | 811 F g⁻¹ | - | 91.05% after 7500 cycles (symmetric) | - | - | acs.org |
| OMC/Mo₂C | 1718 F g⁻¹ | 1 A g⁻¹ | 90.3% after 5000 cycles | 106.4 W h kg⁻¹ | 800 W kg⁻¹ | researchgate.net |
| N-Mo₃C₂/Mo₂C | 246 F g⁻¹ | 0.5 A g⁻¹ | 86% after 10,000 cycles | 128 W h kg⁻¹ | 33.8 kW kg⁻¹ | researchgate.net |
Lithium-ion Batteries
In lithium-ion batteries (LIBs), molybdenum carbides are investigated primarily as anode materials. They offer potential advantages over conventional graphite (B72142) anodes, including higher theoretical capacities and better rate performance, due to their metallic conductivity and unique lithium storage mechanisms. rsc.org Both MoC and Mo₂C phases have been explored. The lithiation process can involve intercalation and conversion reactions, leading to the formation of LiᵧMoCₓ and metallic molybdenum embedded in a Li₂O matrix. rsc.org
Two-dimensional (2D) molybdenum carbides, in particular, have garnered attention. Theoretical studies on novel 2D MoC and MoC₂ monolayers predict excellent stability and metallic conductivity. The MoC₂ monolayer is projected to have a high theoretical storage capacity of 893.5 mA h g⁻¹ for lithium ions, with a small energy barrier (0.15 eV) for Li atom diffusion, suggesting fast charging and discharging capabilities. researchgate.netrsc.org Experimental work has shown that mesoporous Mo₂C–C hybrid nanospheres can deliver a delithiation capacity of 673 mA h g⁻¹ after 50 cycles at a current rate of 100 mA g⁻¹. rsc.org
| Electrode Material | Theoretical Capacity (Li-ion) | Specific Capacity | Cycling Conditions | Reference |
| MoC₂ Monolayer | 893.5 mA h g⁻¹ | - | - | researchgate.netrsc.org |
| Mesoporous Mo₂C–C | - | 673 mA h g⁻¹ after 50 cycles | 100 mA g⁻¹ | rsc.org |
| MoCₓ embedded in Carbon Nanofiber | - | 350 mA h g⁻¹ after 300 cycles | 500 mA g⁻¹ | rsc.org |
Lithium-Sulfur Batteries
Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. However, they face challenges like the "shuttle effect," where soluble lithium polysulfides (LiPSs) migrate to the lithium anode, leading to capacity loss and poor cycle life. oaepublish.comnih.gov this compound is employed as a cathode host material or as a functional layer on the separator to mitigate these issues. oaepublish.comuwo.ca
This compound's effectiveness in Li-S batteries stems from several factors:
Strong Polysulfide Adsorption : Mo₂C exhibits strong chemical interactions with LiPSs, effectively trapping them within the cathode and preventing their diffusion to the anode. rsc.orgnih.gov
Catalytic Conversion : It acts as an electrocatalyst, accelerating the kinetics of LiPS conversion reactions, particularly the reduction of long-chain polysulfides to insoluble Li₂S₂/Li₂S during discharge and the oxidation of Li₂S during charging. oaepublish.com This enhances sulfur utilization and reduces polarization.
High Conductivity : The inherent metallic conductivity of Mo₂C ensures efficient electron transport within the sulfur cathode, which is crucial given the insulating nature of sulfur and its discharge products. rsc.org
Research has demonstrated significant performance improvements. For example, porous Mo₂C nanorods used as a "bifunctional" host material provided an initial capacity of 1298 mA h g⁻¹ at 0.1 C and exhibited a low capacity decay of 0.062% per cycle over 500 cycles at 1 C. nih.gov Similarly, a Mo₂C/carbon nanotube composite used as a sulfur host delivered a capacity of 762 mAh g⁻¹ after 600 cycles at 1 C. nih.gov When used as a separator coating, Mo₂C helps to block polysulfides, leading to high active material utilization and stable cycling, with one study reporting an areal capacity of 5.2 mAh cm⁻² after 60 cycles with a high sulfur loading. uwo.ca
| Application | Material | Initial Capacity | Cycling Performance | Key Function | Reference |
| Cathode Host | Porous Mo₂C Nanorods | 1298 mA h g⁻¹ at 0.1 C | 0.062% decay per cycle over 500 cycles at 1 C | Strong LiPS adsorption, catalytic conversion of Li₂S | nih.gov |
| Cathode Host | Mo₂C-NCNF | 1086 mA h g⁻¹ at 0.2 C | - | Polysulfide immobilization | nih.gov |
| Cathode Host | α-MoC₁₋ₓ/C | ~1400 mA h g⁻¹ | Stable cycling at high sulfur loading (6 mg cm⁻²) | Enhanced LiPS conversion (Li₂S₄ ↔ Li₂S₂/Li₂S) | |
| Separator Modifier | KB/Mo₂C | - | 87% capacity retention after 60 cycles (6.5 mg cm⁻² S loading) | Traps LiPSs, accelerates reaction kinetics | uwo.ca |
Lithium-CO₂ Batteries
Lithium-carbon dioxide (Li-CO₂) batteries are an emerging technology that utilizes CO₂ as a cathode reactant, offering a high theoretical energy density and the potential for CO₂ capture. A major challenge is the formation of insulating lithium carbonate (Li₂CO₃) as the discharge product, which is difficult to decompose during the charging process, leading to large overpotentials and poor cycling. uow.edu.au
This compound (Mo₂C) has been developed as an effective cathode catalyst to address this issue. uow.edu.au First-principles density functional theory (DFT) calculations have shown that Mo₂C surfaces can alter the reaction pathway. nih.govacs.org Instead of forming Li₂CO₃, Mo₂C stabilizes an alternative discharge product, amorphous lithium oxalate (B1200264) (Li₂C₂O₄). uow.edu.auacs.org This is significant because Li₂C₂O₄ is more easily decomposed during the charging phase (below 3.5 V) compared to Li₂CO₃. uow.edu.au
By preventing the formation of insulating Li₂CO₃ and promoting a more reversible reaction, Mo₂C catalysts lead to:
Higher Energy Efficiency : A Mo₂C/carbon nanotube cathode achieved a high energy efficiency of 77%. uow.edu.au
Improved Cycling Performance : The same system demonstrated stable cycling for 40 cycles. uow.edu.au
Theoretical studies further indicate that electron transfer between the intermediates and the Mo₂C catalyst surface plays a crucial role in stabilizing Li₂C₂O₄ and defining the electrochemical mechanism. acs.org This research highlights the potential of Mo₂C to overcome a fundamental obstacle in the development of practical Li-CO₂ batteries.
Flexible Energy Storage Devices
The growing demand for wearable and flexible electronics requires the development of conformable energy storage devices, such as flexible batteries and supercapacitors. ebrary.net this compound, often as part of a composite material, is a candidate for creating electrodes for these devices. Its intrinsic conductivity and electrochemical activity are valuable, but its integration into a flexible architecture is key.
This compound can be combined with flexible substrates like carbon cloth or integrated with conductive polymers to create electrodes that can withstand bending and stretching without significant performance degradation. rsc.org For example, Mo₂C nanosheets have been fabricated in situ on carbon cloth to create a flexible sulfur electrode for Li-S batteries. rsc.org
In the realm of supercapacitors, MXenes, a class of 2D transition metal carbides and nitrides (including this compound phases), are particularly promising for flexible applications. newswise.com Their layered structure provides a large surface area for charge storage, and they can be processed into flexible films. Researchers have developed flexible supercapacitors using wrinkled titanium carbide MXene electrodes that can be stretched to 800% of their original size while retaining approximately 90% of their energy storage capacity after 1,000 stretching cycles. newswise.com While this specific example uses titanium carbide, the principles apply to other MXenes, including those based on molybdenum. A flexible, symmetric, quasi-solid-state supercapacitor based on a conductive carbon nitride derived from a metal-organic framework also showed stable performance under deformation, indicating the potential for metal-free materials in flexible energy storage.
Computational and Theoretical Studies of Molybdenum Carbide
Density Functional Theory (DFT) Calculations
DFT calculations provide a powerful tool to understand the geometric and electronic structures of different molybdenum carbide phases, such as cubic δ-MoC, hexagonal α-MoC, and orthorhombic β-Mo₂C, as well as their low Miller-index surfaces. rsc.orgresearchgate.net This method is considered well-suited for studying these materials. rsc.orgresearchgate.net
Adsorption Studies (e.g., H₂, CO, H₂O, Biomass-derived molecules, poisonous gases)
DFT studies have explored the adsorption behavior of various molecules on this compound surfaces. For instance, the adsorption and dissociation of ethanol (B145695) on β-Mo₂C surfaces have been investigated in the context of hydrogen production from alcohols. cuni.cz Studies have also examined the adsorption of O₂, H, CH₂, and C₂H₂ on Mo₂C surfaces, indicating stronger adsorption on Mo-terminated surfaces compared to C-terminated surfaces. cuni.cz The adsorption of CO on β-Mo₂C(001) has been analyzed, with calculated adsorption energies for different sites. capes.gov.br The dissociative adsorption of small molecules like H₂O on Mo₂C surfaces has been found to be exothermic with low barriers, with the Mo₂C(001) surface showing stronger dissociative adsorption than the Mo₂C(101) surface. researchgate.net DFT calculations have shown that the Gibbs free energy for the dissociative adsorption of H₂ on MoC supported on carbon nitride (MoC/CN) is lower than on Mo₂C supported on mesoporous carbon (Mo₂C/MC), which facilitates H₂ dissociation and leads to higher activity in hydrotreatment reactions. csic.es DFT has also been used to analyze H₂ adsorption and dissociation on Pt/β-Mo₂C surfaces, revealing low energy barriers for H₂ dissociation. researchgate.net
Reaction Mechanism Elucidation (e.g., HER, WGS, Hydrogenation, Deoxygenation)
DFT is crucial for understanding reaction mechanisms catalyzed by this compound. The water-gas shift (WGS) reaction on β-Mo₂C(001) surfaces has been studied, elucidating the reaction pathway for CO₂ formation, including the dissociation of H₂O and OH, and the reaction of H and O atoms with CO. capes.gov.brnih.gov DFT has provided evidence that the reverse water-gas shift (RWGS) reaction on cubic α-Mo₂C proceeds through an H₂-aided redox mechanism. nih.govresearchgate.netosti.gov For the hydrogen evolution reaction (HER), DFT calculations confirm that appropriate nitrogen doping on the surface of Mo₂C nanoparticles accelerates the process by weakening the Mo-H bond strength and lowering the H-H coupling barrier. researchgate.net DFT studies have also investigated the hydrodeoxygenation (HDO) of biomass-derived molecules, such as butyric acid, over Mo₂C, identifying the rate-determining step and exploring the effect of doping on the reaction pathway. acs.orgnih.gov The mechanism of guaiacol (B22219) hydrodeoxygenation over orthorhombic Mo₂C has also been investigated using DFT. chemrxiv.org
Electronic Structure Analysis
DFT calculations are fundamental to understanding the electronic structure of molybdenum carbides, which contributes to their catalytic properties. Analysis of the density of states (DOS) is a method used to investigate the electronic structure of MoₓC. researchgate.net DFT reveals that β-Mo₂C exhibits a stronger metallic character compared to other polymorphs like δ-MoC and α-MoC. rsc.orgresearchgate.net Both β-Mo₂C and δ-MoC have a significant ionic contribution, while δ- and α-MoC show stronger covalent character. rsc.orgresearchgate.net The overlap between the d-orbital of Mo atoms and the p-orbital of C atoms broadens the Mo d-orbital structure, giving this compound a Pt-like electronic structure, which is beneficial for hydrogen evolution activity and stability. researchgate.net Lattice contraction in this compound surfaces, as induced by phase transitions, can lead to a downshift of the d-band center, significantly regulating the Mo-H binding energy and bringing the Gibbs free energy of hydrogen adsorption closer to thermoneutrality, thereby enhancing HER kinetics. rsc.org
Impurity and Doping Effects on Electronic Structure and Properties
DFT studies have explored the impact of impurities and doping on the electronic structure and catalytic performance of this compound. Ni doping in Mo₂C has been investigated using DFT, showing that it can weaken the Mo-H bonding, which improves HER performance, although excessive doping can have adverse effects. d-nb.inforsc.org DFT calculations illustrate that Ni doping leads to a downshift of the d-band center, facilitating the desorption of adsorbed hydrogen. rsc.org DFT has also been used to study the effect of Ni dopants on the removal of chemisorbed oxygen from Mo₂C(001) surfaces, indicating that Ni-doped surfaces can have weaker binding of reactive intermediates like O* and OH*, which is advantageous for oxygen removal during deoxygenation processes. acs.orgosti.gov DFT studies on heteroatom doping in Mo₂C for HDO have shown that elements like Zr and Nb can enhance catalytic activity, and linear-scaling relationships have been established between dopant properties (e.g., d-band filling, atomic radius) and catalytic performance. nih.gov Nitrogen doping has been shown by DFT to dramatically reform the electronic structure of Mo₂C, optimizing the adsorption free energies of intermediates in HER and OER. researchgate.net
Thermodynamic and Free Energy Profile Calculations
DFT is employed to calculate thermodynamic properties and free energy profiles for reactions occurring on this compound surfaces. Free energies of reaction (ΔG) for the conversion of fatty acids via HDO, decarbonylation (DCO), and decarboxylation (DCO₂) pathways on Mo₂C have been calculated using DFT. csic.es DFT coupled with microkinetic modeling has been used to study the comprehensive HDO reaction mechanism of butyric acid over β-Mo₂C(101), identifying the rate-determining step and calculating reaction energetics. acs.orgnih.gov Ab initio thermodynamics based on DFT has been used to determine the stable surface phases of Mo₂C(110) in aqueous electrolytes and assess the thermodynamic stability of molybdenum oxycarbides formed from orthorhombic Mo₂C in oxygen-rich environments. acs.orgnih.govresearchgate.net The free energy of intermediates like OH⁻ has also been calculated using DFT. srce.hr
Surface Energy and Stability
DFT calculations are widely used to determine the surface energy and stability of different this compound surfaces and phases. Studies have systematically investigated the structures and stabilities of various δ-MoC surfaces based on periodic DFT computations of surface energies. researchgate.net DFT has revealed that the most stable surface of δ-MoC changes with increasing carbon chemical potential. researchgate.net For β-Mo₂C, DFT calculations on low-index surfaces indicate that the mixed Mo/C termination of the (011) surface is often the most stable, although the stability of different surfaces can be close, suggesting that multiple facets may be present on nanoparticles. researchgate.net DFT studies considering the reconstruction of surface carbon on β-Mo₂C under varying environments predict that the (111) and (101) surfaces are the most stable. osti.gov Ab initio pseudopotential methods, a type of DFT, also suggest that the orthorhombic phase of Mo₂C is thermodynamically more stable than the hexagonal one. csic.es
Machine Learning and Artificial Intelligence in this compound Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in this compound research to accelerate the discovery and design of new catalysts and materials eurekalert.organl.govanl.gov. These methods can learn the relationship between material structures and their properties from large datasets, often generated by high-throughput calculations, enabling faster screening and prediction compared to traditional computational methods rsc.orgarxiv.orgarxiv.org.
Catalyst Screening and Design
Machine-Learned Interatomic Potentials (MLIP)
Machine-learned interatomic potentials (MLIPs) are computational models trained on high-fidelity data, typically from DFT calculations, to predict the potential energy and forces of atomic systems rsc.orgosti.govosti.govrsc.orgarxiv.orgarxiv.org. MLIPs offer a significant computational advantage over DFT, scaling approximately linearly with the number of atoms, which allows for simulations of larger systems and longer timescales that are otherwise computationally prohibitive rsc.orgosti.govosti.govrsc.org.
MLIPs are being developed and applied to study the properties and behavior of molybdenum carbides. For instance, multi-atomic cluster expansion (MACE) MLIPs have been trained to study hydrogen dissociation and dynamics on various this compound surfaces, including δ-MoC, α-Mo₂C, and β-Mo₂C rsc.orgosti.govosti.gov. These MLIP simulations can identify different molecular and atomic hydrogen adsorption sites and provide insights into the dynamic nature of hydrogen chemistry on these surfaces rsc.orgosti.govosti.gov. MLIPs, such as Moment Tensor Potentials (MTPs), are also being trained on large DFT databases to predict the phase stabilities and properties of ternary carbides, including MoWC systems, enabling the exploration of a wider range of structures and compositions arxiv.orgarxiv.org.
Multiscale Modeling Approaches
Multiscale modeling approaches combine different computational methods with varying levels of theory and spatial/temporal scales to provide a more comprehensive understanding of complex systems like this compound nanoparticles in realistic environments researchgate.netresearchgate.netnih.govacs.orgacs.orgcore.ac.ukcore.ac.ukmorressier.com. This is particularly important for studying catalytic reactions occurring on nanoparticle surfaces in the presence of solvents or supports.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are a type of multiscale modeling that divides the system into different regions treated with different levels of theory researchgate.netresearchgate.netconfex.comnih.govacs.orgacs.orgcore.ac.ukcore.ac.uklehigh.edu. Typically, the chemically active region, where bond breaking and formation occur (e.g., the catalyst active site and reactants), is treated with a high-level quantum mechanical method (QM), while the surrounding environment (e.g., solvent, support) is treated with a less computationally expensive molecular mechanical (MM) force field researchgate.netresearchgate.netconfex.comnih.govacs.orgacs.orgcore.ac.ukcore.ac.uklehigh.edu.
QM/MM methods have been applied to study catalytic reactions on this compound nanoparticles, such as benzene (B151609) hydrogenation researchgate.netresearchgate.netnih.govacs.orgacs.orgcore.ac.uk. These studies have utilized QM/MM models that couple quantum mechanical methods like density functional tight-binding (DFTB) for the nanoparticle and reactants with a molecular mechanical force field for the solvent environment researchgate.netresearchgate.netnih.govacs.orgacs.orgcore.ac.ukcore.ac.uk. QM/MM simulations, often combined with techniques like umbrella sampling, can be used to calculate free energy profiles of reactions and reveal the important roles of entropy and the environment in heterogeneous catalysis by this compound nanoparticles researchgate.netresearchgate.netnih.govacs.orgacs.orgcore.ac.uk. QM/MM calculations have also been used to evaluate the anchoring modes and stability of this compound nanoparticles on supports like ZSM-5 zeolites confex.comlehigh.edu.
Data Table: Examples of Computational Studies on this compound
| Study Focus | Computational Method(s) | Key Findings | Citation |
| Hydrogen dissociation on MoC surfaces | MLIP (MACE), DFT | Identified different hydrogen adsorption sites; β-Mo₂C (001) is highly active for dissociation. | rsc.orgosti.govosti.gov |
| Benzene hydrogenation on MoC nanoparticles | QM/MM (DFTB/MM), DFT, Umbrella Sampling | Revealed flexibility of nanoparticles and importance of entropy/environment; calculated free energy profiles. | researchgate.netresearchgate.netnih.govacs.orgacs.orgcore.ac.ukcore.ac.uk |
| Catalyst screening for biomass conversion | AI, Deep Learning, DFT | Developed rapid screening model for doped MoC catalysts; identified dopants preventing oxygen poisoning. | eurekalert.organl.govanl.gov |
| Methane (B114726) activation on MoC/zeolite | DFT, QM/MM | Suggested electron transfer mechanism; calculated activation energies. | cjcatal.comconfex.com |
| Phase stabilities of MoC | DFT | Predicted relative stabilities of different MoC phases and effect of vacancies. | researchgate.netaip.org |
| Anchoring of MoC nanoparticles on ZSM-5 zeolite | DFT, QM/MM | Evaluated preferential binding sites and modes; studied stability based on C/Mo ratio. | confex.comlehigh.edu |
| Surface oxidation of Mo₂C | DFT, ab initio thermodynamics | Studied oxygen adsorption and surface oxide formation; identified rate-limiting steps in oxidation. | rsc.org |
| Properties of ternary carbides (e.g., MoWC) | MLIP (MTP), DFT, Active Learning | Predicted phase diagrams and stable structures; validated MLIP accuracy against DFT. | arxiv.orgarxiv.org |
Modification and Doping Strategies for Molybdenum Carbide
Elemental Doping
Elemental doping involves introducing foreign atoms into the molybdenum carbide lattice. This can be broadly categorized into doping with other metals or with non-metal elements.
Transition Metal Doping (e.g., Fe, Co, Ni, Cr, Nb, W, Ru, Zn)
Doping this compound with transition metals is a common strategy to modify its catalytic activity and other properties. The introduced metal atoms can influence the electronic structure of MoC, create synergistic effects, and provide additional active sites.
Ruthenium (Ru) doping: Ruthenium-doped this compound has been explored for various catalytic applications. Ruthenium itself is a transition metal fishersci.noamericanelements.com. Ruthenium(IV) oxide (RuO2) is also a related compound fishersci.beereztech.com.
Niobium (Nb) doping: Niobium is another transition metal used for doping. Niobium(V) chloride (NbCl5) is a precursor used in synthesis fishersci.be. Niobium(V) bromide (Nb2Br10) is a related compound wikipedia.org. Niobium oxalate (B1200264) is also available loradchemical.com.
Tungsten (W) doping: Tungsten is in the same group as molybdenum and can be used for doping. Tungsten(VI) oxide (WO3) is a related oxide fishersci.fi. Tungsten hexachloride (WCl6) and tungsten(IV) chloride (WCl4) are tungsten chlorides that could potentially be used as precursors or are structurally related wikipedia.orgalfa-chemistry.com. Bis(isopropylcyclopentadienyl)tungsten dichloride is another tungsten compound ereztech.com.
Research findings indicate that the specific transition metal used and its concentration can significantly impact the resulting material's properties.
Non-Metal Doping (e.g., N, P, S, B, O)
Incorporating non-metal elements into the this compound structure can also effectively tune its properties, particularly its electronic and surface characteristics, which are crucial for catalytic performance.
Nitrogen (N) doping: Nitrogen doping is a widely studied method to modify carbon materials and transition metal carbides. Nitrogen exists as a diatomic gas (N2) regulations.govnih.gov. Ammonia (B1221849) (NH3) is a nitrogen compound wikipedia.org. Nitrogen pentafluoride (NF5) and nitrogen mustard compounds are other nitrogen-containing substances wikipedia.orgfishersci.com. Nitrogen doping can alter the electronic structure and introduce defects, potentially enhancing catalytic activity.
Sulfur (S) doping: Sulfur doping can influence the electronic properties and surface chemistry of this compound. Sulfur is a pale yellow solid blkcommodities.comfishersci.com. Sulfur dioxide (SO2) and sulfur monoxide (SO) are sulfur oxides wikipedia.orgwikipedia.org. Nickel disulfide (NiS2) is a related sulfide (B99878) loradchemical.com.
Oxygen (O) doping: Oxygen is often present in this compound materials, sometimes unintentionally, forming oxycarbides. Controlled oxygen incorporation can also be a doping strategy to modify properties. Oxygen is a key component of many oxides used as supports or precursors.
The introduction of non-metal elements can lead to changes in the electronic band structure and surface acidity/basicity, affecting adsorption and reaction pathways in catalysis.
Composites and Hybrid Materials
Forming composites and hybrid materials involves combining this compound with other materials to leverage the synergistic properties of the components. This can lead to enhanced performance in various applications, such as catalysis and energy storage.
Carbon Material Composites (e.g., graphene, carbon nanotubes, porous carbon, carbon nanofibers)
This compound is frequently combined with various carbon materials due to their high surface area, excellent conductivity, and structural diversity.
Graphene: Composites of this compound with graphene have been explored for their enhanced electrical conductivity and surface area, beneficial for applications like electrocatalysis. Graphene is a flat, one-atom-thick sheet of carbon atoms nih.govamericanelements.com. Graphene nanoplatelets and graphene quantum dots are related forms citeab.comnih.gov.
Carbon Nanotubes (CNTs): CNTs provide a high aspect ratio and excellent mechanical and electrical properties, making them suitable supports for dispersing this compound nanoparticles. This compound supported on CNTs can be synthesized using methods like carbothermal hydrogen reduction csic.es.
Porous Carbon: Porous carbon materials offer high surface area and tunable pore structures, which can improve the dispersion of MoC particles and facilitate mass transport in catalytic reactions.
Carbon Nanofibers (CNFs): Similar to CNTs, CNFs can serve as effective supports for this compound, contributing to improved structural stability and conductivity.
These carbon-based composites often exhibit improved catalytic activity and stability compared to pristine this compound.
Oxide Supports (e.g., TiO2, ZrO2, Al2O3)
Supporting this compound on metal oxides is a common approach to enhance its dispersion, stability, and interaction with reactants.
Titanium Dioxide (TiO2): TiO2 is a widely used support material. MoC supported on TiO2 has shown promising catalytic activity in various reactions researchgate.netrsc.orgub.eduresearchgate.net. The interaction between MoC and TiO2 can influence the catalytic performance.
Zirconium Dioxide (ZrO2): ZrO2 is another oxide support that can affect the catalytic properties of supported this compound researchgate.netrsc.orgub.edu. Zirconium dioxide (ZrO2), also known as zirconia, is a white crystalline oxide of zirconium ereztech.comwikipedia.orgfishersci.be. Lead zirconium oxide is a related compound americanelements.com. Zirconium is a transition metal periodic-table.io.
Aluminum Oxide (Al2O3): Al2O3 is a common and stable support material. MoC supported on Al2O3 has been investigated for catalytic applications researchgate.netrsc.orgub.edu.
The nature of the oxide support can influence the phase composition, particle size, and electronic properties of the supported this compound, thereby affecting its catalytic performance.
Polymer Composites
This compound can also be incorporated into polymer matrices to create composite materials with tailored properties.
Polyaniline: Composites of this compound with intrinsically conducting polymers like polyaniline have been explored. Polyaniline is a conductive polymer nih.govsigmaaldrich.com. Aniline is a precursor for polyaniline fishersci.se. Such composites can combine the catalytic activity of MoC with the conductivity and processability of polymers.
This compound (MoC and Mo₂C) is a refractory ceramic material known for its hardness and potential applications in various fields, particularly as a catalyst. wikipedia.org Its properties can be significantly tuned through various modification and doping strategies, as well as through the engineering of its surface and interfaces. mdpi.comnih.gov
The catalytic activity and other properties of this compound can be effectively modified by introducing other elements through doping. This process can adjust the electronic structure and provide more active sites or optimize existing ones. mdpi.commdpi.com
Non-precious metal doping is a key strategy to enhance the performance of this compound materials. mdpi.com The introduction of non-metal elements like nitrogen (N), phosphorus (P), and sulfur (S) into the carbon matrix can improve charge transfer rates and increase the number of active sites, particularly benefiting applications like the hydrogen evolution reaction (HER). mdpi.com Non-metallic elements with strong electronegativity can alter the composition and electronic structure of the this compound, leading to improved activity. mdpi.com For instance, sulfur doping has been shown to balance the bonding energy of Mo-H bonds under both acidic and basic conditions, promoting hydrogen formation. mdpi.com Nitrogen doping, often combined with phosphorus, has also proven effective in enhancing HER activity by creating abundant Mo₂C/MoC interfaces and regulating doping levels, leading to optimized electronic properties. acs.org
Transition metal doping, using elements such as iron (Fe), cobalt (Co), nickel (Ni), and chromium (Cr), is another approach to optimize the electronic structure and improve the activity of this compound, especially Mo₂C. mdpi.com Studies have shown that the choice of transition metal significantly impacts the hydrogen binding energy (ΔGH*) and catalytic activity. mdpi.com For example, Ni-doped Mo₂C has demonstrated superior HER activity compared to Co-, Fe-, and Cr-doped Mo₂C. mdpi.com Doping smaller Co atoms into the Mo₂C lattice to replace Mo atoms has been explored, leading to shifts in XRD peaks and indicating successful incorporation. mdpi.com Dual doping strategies, involving both highly electronegative non-metal atoms like nitrogen and non-noble transition metal atoms such as copper (Cu) or cobalt, have also been investigated to synergistically regulate the electron density around surface Mo atoms and adjust the Mo-H bond adsorption energy, thereby enhancing HER activity. mdpi.com
These doping methods, along with phase engineering, are crucial for modulating the intrinsic catalytic activity of the material, facilitating deeper research into this compound electrocatalysis. mdpi.com
Heterogeneous Structures and Heterophase Engineering (e.g., MoC-Mo₂C, MoS₂@Mo₂C)
Constructing heterogeneous structures and utilizing heterophase engineering are effective strategies to enhance the performance of this compound in various applications, particularly in electrocatalysis. mdpi.comresearchgate.netresearchgate.net
MoC-Mo₂C composite catalysts with heterophase structures have been extensively studied, especially for efficient hydrogen production. mdpi.com Mo₂C exhibits a strong adsorption capacity for protons (H⁺), but this can limit the desorption of hydrogen. mdpi.com The MoC-Mo₂C heterogeneous structure optimizes both the adsorption and desorption of protons, leading to enhanced HER performance. mdpi.com Studies have shown that the composition of the MoC-Mo₂C heterojunction can be adjusted to facilitate activity enhancement, particularly in acidic media. mdpi.com For instance, self-supporting sparse porous MoC-Mo₂C heterojunction catalytic layers have shown good activity in both acidic and alkaline solutions. mdpi.com The coexistence of MoC and Mo₂C phases in composites has been shown to promote the electrochemical HER, with high performance attributed to the synergistic effect between the phases, a high Mo³⁺/Mo²⁺ ratio, a large electrochemically active surface area, and low charge transfer resistance. mdpi.com The synergistic effects between MoC and Mo₂C play a significant role in improved catalytic activity and balanced hydrogen adsorption-desorption. cityu.edu.hk
Heterostructures involving this compound and other materials, such as MoS₂@Mo₂C, are also being explored. sciopen.comsci-hub.se Constructing MoS₂@Mo₂C heterojunction nanostructures has shown promise as catalysts for reactions like CO₂ hydrogenation and the alkaline hydrogen evolution reaction. sci-hub.seresearchgate.net These heterostructures can be synthesized through methods like topological conversion of layered precursors. researchgate.net The resulting MoS₂@Mo₂C structures can possess multiple heterointerfaces, built-in electric fields, and abundant defects, all of which contribute to enhanced catalytic activity. researchgate.net For example, Mo₂C/MoS₂ composite catalysts have demonstrated significantly improved electrochemical hydrogen precipitation performance compared to individual Mo₂C and MoS₂, attributed to the heterogeneous structure forming a built-in electric field that accelerates electron transfer and provides more active sites. mdpi.comnih.gov The intimate interfacial coupling effect between Mo₂C and MoS₂ in heterostructures can effectively improve the charge transfer rate. nju.edu.cn
Data on the performance of MoC-Mo₂C and Mo₂C/MoS₂ heterostructures in the hydrogen evolution reaction highlights the benefits of heterophase engineering:
| Catalyst System | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Stability | Reference |
| MoC-Mo₂C (optimized) | 114 (acidic), 98.2 (alkaline) | - | Good | mdpi.com |
| MoCₓ/Ni-650 | 172 | - | - | mdpi.com |
| MoC-Mo₂C (850°C, 2.5V) | Lower than other samples | 89.1 | Excellent (>20h) | cityu.edu.hk |
| MoS₂@Mo₂C | 129 | 78 | Excellent | sci-hub.se |
| Mo₂C/MoS₂-3 | Lowest | Lowest | Excellent | mdpi.comnih.gov |
| Mo₂C/MoS₂-rGO | - | - | Excellent cycle stability | nju.edu.cn |
These findings indicate that heterophase engineering is a powerful tool to optimize the catalytic properties of this compound.
Surface and Interface Engineering
Surface and interface engineering are critical for unlocking the full potential of this compound-based nanomaterials in electrochemical energy conversion and other applications. nih.govsciltp.com A large surface area and a proper surface atomic configuration are essential for maximizing the potential of this compound in electrochemical applications. nih.gov
Strategies for surface and interface engineering include increasing the number of active sites by decreasing particle size or introducing porous or hierarchical structures. nih.govsciltp.com Surface modification through the introduction of heteroatoms, defects, carbon materials, and other electronically conductive species is also employed. nih.gov Understanding the surface compositions and structures of this compound nanoparticles, both in their intrinsic state and under operating conditions, is crucial, especially considering the mild oxidation that can occur during synthesis. sciltp.comresearchgate.net
The interaction between surface sites and reactants is significantly modified by the surface composition. sciltp.comresearchgate.net For instance, the (111) surface of β-Mo₂C has been reported to exhibit a Gibbs free energy comparable to that of the Pt (111) plane, highlighting the importance of specific surface facets. sciltp.comresearchgate.net By modifying the surface components, a balanced adsorption/desorption of reacting species, intermediates, and products can be achieved, which facilitates reaction kinetics. sciltp.comresearchgate.net
Interface engineering, through the incorporation of catalyst supports, is another effective approach. sciltp.comresearchgate.net The synthesis method of this compound materials influences their surface properties. sciltp.comresearchgate.net While high-temperature solid-solid methods can lead to large particle sizes and low surface areas, solid-liquid and solid-gas methods can reduce synthesis temperatures and yield nanometer-sized carbides with potentially improved surface properties. sciltp.comresearchgate.net Electrochemical oxidation methods can also be used to control and understand surface oxidation. sciltp.comresearchgate.net
The relationship between the structure and properties, particularly the effect of phase dependency on the adsorption energy of reaction intermediates, is a key focus in surface and interface engineering studies. sciltp.comresearchgate.net These engineering approaches are vital for addressing challenges such as low electronic conductivity, low catalytic efficiency, and structural instability in this compound-based materials for energy conversion applications. nih.gov
Future Research Directions and Challenges in Molybdenum Carbide Studies
Enhanced Understanding of Catalytic Mechanisms
A deeper understanding of the fundamental catalytic mechanisms over molybdenum carbide is crucial for designing more efficient catalysts. While molybdenum carbides exhibit catalytic activity in various reactions, including hydrogen evolution, hydrodesulfurization, and biomass conversion, the precise reaction pathways and intermediates are not always fully clarified. mdpi.comcsic.esnih.gov Research is needed to elucidate the intricate steps involved in catalytic cycles on different this compound phases and surfaces. This includes understanding how reactants adsorb, transform, and desorb from the catalyst surface.
Further Identification of Active Centers and Associated Physicochemical Properties
Identifying the specific active sites responsible for catalytic activity on this compound surfaces is a key challenge. Different crystal phases of this compound, such as MoC and Mo₂C, exhibit varying catalytic performances, suggesting that the arrangement of molybdenum and carbon atoms, as well as the presence of defects or vacancies, plays a significant role. mdpi.comcsic.esmdpi.com Further research combining experimental techniques and computational methods, such as Density Functional Theory (DFT), is necessary to pinpoint these active centers and understand how their physicochemical properties, including electronic structure and surface energy, influence catalytic activity. mdpi.comresearchgate.netacs.org For instance, studies have shown that the relationship between energy band structure, density of electronic states, and catalytic activity can guide the modulation of active site activity. mdpi.com The mixed termination (Mo-C-Mo) of β-Mo₂C (101) surfaces has been shown to influence reactivity and enhance stability. acs.org
Rational Design Principles for this compound Catalysts
Developing rational design principles for this compound catalysts requires a thorough understanding of the structure-activity relationships. This involves correlating the synthesis methods, material properties (e.g., particle size, morphology, crystal phase, surface area), and catalytic performance. csic.escovenantuniversity.edu.ng Rational design strategies can involve controlling particle size and morphology, introducing metal and nonmetal dopants, and engineering vacancies to tune the electronic and structural properties of this compound. csic.es For example, non-precious metal doping can optimize activity by adjusting electron sites. mdpi.com Linear-scaling relationships between electronic and geometrical descriptors of dopants and catalytic performance are being established to guide the design of improved Mo₂C-based catalysts. nih.govacs.org
Development of Scalable and Sustainable Synthesis Methods
Traditional synthesis methods for this compound often involve high temperatures and complex processes, leading to challenges in controlling particle size and preventing agglomeration. mdpi.com Developing facile, scalable, and sustainable synthesis routes is essential for the widespread application of this compound catalysts. Research is focused on exploring alternative methods that allow for better control over the material's properties, such as laser pyrolysis and mild solution-phase synthesis routes. mdpi.comosti.govresearchgate.net These methods aim to produce small-sized, well-dispersed nanoparticles with high surface areas. mdpi.com The use of low-cost and environmentally friendly precursors is also a key aspect of developing sustainable synthesis methods. mdpi.com
Expanding Applications in Diverse Catalytic and Energy Storage Systems
This compound's platinum-like electronic structure and properties make it a promising candidate for a wide range of applications beyond traditional catalysis. mdpi.comcsic.esmdpi.com Future research directions include exploring its potential in various catalytic processes, such as CO₂ hydrogenation and biomass conversion, as well as in energy storage systems like lithium-sulfur batteries and supercapacitors. nanorh.comdataintelo.comoaepublish.comrsc.org Expanding applications require tailoring the properties of this compound through synthesis control and composite formation to meet the specific demands of different systems. For instance, integrating this compound with carbon materials can enhance conductivity and provide more active sites for energy storage applications. oaes.cc
Understanding Dynamic Surface Behavior under Operando Conditions
The surface structure and composition of this compound catalysts can be dynamic under reaction conditions, influencing their activity and stability. Understanding these changes in real-time, or operando, is critical for developing more robust and long-lasting catalysts. Research in this area involves utilizing advanced characterization techniques that can probe the catalyst surface under relevant temperatures, pressures, and gas atmospheres. Investigating phenomena such as surface reconstruction, oxidation, and coking under operando conditions will provide valuable insights for designing catalysts with improved stability. For example, the oxyphilic nature of MoₓC can lead to the formation of oxycarbide species under reaction conditions, which may act as active sites in some reactions. acs.orgosti.gov
Research on Superconducting Phenomena in Molybdenum Carbides
Beyond its catalytic properties, this compound has also shown intriguing superconducting behavior. pnas.orgpsu.edupsu.edu Research into the superconducting phenomena in molybdenum carbides, including identifying new superconducting phases and understanding the mechanisms behind superconductivity, is an active area of investigation. Studies on layering this compound with other two-dimensional materials, such as molybdenum disulfide, have demonstrated enhanced superconducting critical temperatures. pnas.orgpsu.edupsu.edunih.gov Further research in this area could lead to the development of new superconducting materials with potential applications in various technologies. The coexistence of superconductivity and ferromagnetism has also been observed in high-entropy carbides containing molybdenum. arxiv.org
Data Table: Selected Properties and Phases of this compound
| Property/Phase | Description | Mo₂C | MoC |
| Crystal Structure | Arrangement of Mo and C atoms | Orthorhombic (β), Hexagonal (α), Cubic (γ) mdpi.com | Hexagonal (hex), Face-Centered Cubic (fcc) mdpi.com |
| Melting Point | Temperature at which the material transitions from solid to liquid | 2690 °C samaterials.com | 2600–2850 °C mdpi.com |
| Density | Mass per unit volume | 9.18 g/cm³ samaterials.com | 9.15 g/cm³ americanelements.com |
| Superconducting Tc | Critical temperature below which superconductivity occurs | ~4 K (α-Mo₂C) pnas.orgpsu.edupsu.edu | 7.4–8.9 K (η-MoC₁₋ₓ) aip.org |
| Key Catalytic Activity | Examples of reactions catalyzed | Hydrogen Evolution Reaction (HER), Hydrodesulfurization, Biomass Conversion mdpi.comcsic.esresearchgate.net | Hydrogenation, Dehydrogenation, Isomerization acs.org |
Data Table: Superconducting Critical Temperatures in this compound Heterostructures
| Material System | Superconducting Critical Temperature (Tc) | Reference |
| Pristine α-Mo₂C | ~4.0 K | pnas.orgpsu.edupsu.edu |
| α-Mo₂C / Molybdenum Sulfide (B99878) Heterostructure | ~6 K | pnas.orgnih.gov |
| α-Mo₂C / γ′-phase MoC₁₋ₓ Heterostructure | ~6.8 K | pnas.org |
Q & A
Q. What synthesis methods are most effective for producing high-purity molybdenum carbide, and how can their success be validated experimentally?
- Methodological Answer : Temperature-programmed reduction-carburization (TPR-C) is widely used, involving carburizing molybdenum precursors (e.g., MoO₃) under controlled CH₄/H₂ gas flow. Validation requires X-ray diffraction (XRD) to confirm crystalline phases (e.g., β-Mo₂C) and electron microscopy (SEM/TEM) to assess morphology. Purity is verified via energy-dispersive X-ray spectroscopy (EDX) to exclude oxygen or unreacted Mo . For reproducibility, report gas flow rates, heating rates, and final carburization temperatures .
Q. How do structural features of this compound influence its catalytic activity in hydrogenation reactions?
- Methodological Answer : Catalytic activity correlates with exposed edge sites and defects, which enhance adsorption of reactants. Use high-resolution TEM (HR-TEM) to identify lattice fringes (e.g., (101) planes in β-Mo₂C) and quantify defect density. Pair with electrochemical measurements (e.g., Tafel slopes) to link structure to hydrogen evolution reaction (HER) activity. Sulfur doping, as shown in Raman and XRD, can further modulate electronic properties .
Q. What characterization techniques are essential for confirming this compound’s chemical state and surface composition?
- Methodological Answer :
- X-ray photoelectron spectroscopy (XPS) : Analyze Mo 3d peaks (e.g., 228–229 eV for Mo₂C) and C 1s binding energies (284.4–285.0 eV). Calibrate using adventitious carbon or internal standards to address energy scale variability .
- XRD : Identify carbide phases (e.g., hexagonal vs. cubic) and detect impurities like MoO₂.
- Raman spectroscopy : Differentiate Mo₂C from sulfides (e.g., MoS₂) via distinct vibrational modes .
Advanced Research Questions
Q. How can researchers resolve contradictions in XPS data for this compound due to calibration inconsistencies?
- Methodological Answer : Standardize energy referencing using a C 1s peak at 284.8 eV (NIST) or 285.0 eV (The XPS Library). For insulators, avoid ion etching, which alters surface chemistry. Cross-validate with XRD and TEM to correlate chemical states with crystallinity. Report instrument calibration protocols (e.g., Cu 2p₃ at 932.6 eV) and use multiple BE tables (e.g., PHI Handbook, NIST) for comparison .
Q. What experimental controls mitigate bias in studies on this compound’s catalytic stability under reactive atmospheres?
- Methodological Answer :
- Control for nitridation : In ammonia decomposition studies, use in-situ XPS to monitor surface nitride formation (Mo₂N) and correlate with activity loss. Pre-treat catalysts in inert atmospheres to isolate degradation mechanisms .
- Address selective reporting bias : Publish full datasets (e.g., raw XPS spectra, TEM micrographs) in supplementary materials to enable independent validation .
Q. How can computational modeling (e.g., DFT) complement experimental studies of this compound’s active sites?
- Methodological Answer : Use density functional theory (DFT) to calculate adsorption energies of H* or NH₃ on Mo-terminated surfaces. Compare with experimental Tafel slopes (e.g., ~41 mV/decade for HER) to validate reaction mechanisms. Integrate HR-TEM data to model defect-rich surfaces (e.g., twin boundaries) that enhance activity .
Q. What strategies address discrepancies in catalytic performance between lab-scale and theoretical predictions for Mo₂C?
- Methodological Answer :
- Surface poisoning : Characterize post-reaction surfaces via XPS or EDX to detect adsorbates (e.g., sulfur, carbon deposits).
- Scale-up effects : Use fixed-bed reactors with controlled mass transport to replicate idealized DFT conditions. Report turnover frequencies (TOFs) normalized to active site density, quantified via CO chemisorption .
Data Reporting and Reproducibility
Q. How should researchers document synthetic protocols to ensure reproducibility of this compound studies?
- Methodological Answer : Follow IMRAD structure:
- Methods : Detail precursor ratios, gas flow rates, and heating profiles.
- Supplementary Data : Include raw XRD/TEM files (VAMAS or SDP formats) and peak-fitting parameters for XPS. Use hyperlinks for large datasets .
Q. What statistical approaches are recommended for analyzing heterogeneous catalytic data from Mo₂C experiments?
- Methodological Answer : Apply linear regression to correlate edge-site density (quantified via TEM particle size analysis) with activity metrics. Use error propagation to account for instrument uncertainties (e.g., ±0.2 eV in XPS). For comparative studies, employ ANOVA to assess significance of doping or synthesis variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
